PROTAC CDK9 degrader-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H52Cl2N10O7 |
|---|---|
Molecular Weight |
903.8 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[10-[1-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]triazol-4-yl]decyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C44H52Cl2N10O7/c45-31-14-10-15-32(46)38(31)41(59)49-33-26-47-52-39(33)42(60)48-28-19-23-54(24-20-28)21-8-6-4-2-1-3-5-7-12-29-27-55(53-51-29)22-11-25-63-35-16-9-13-30-37(35)44(62)56(43(30)61)34-17-18-36(57)50-40(34)58/h9-10,13-16,26-28,34H,1-8,11-12,17-25H2,(H,47,52)(H,48,60)(H,49,59)(H,50,57,58) |
InChI Key |
GTZWSBFFANSWHT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of PROTAC CDK9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PROTAC (Proteolysis-Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of pathogenic proteins. This guide provides a comprehensive technical overview of the mechanism of action of PROTAC CDK9 degrader-8, a potent and specific degrader of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcriptional elongation, and its dysregulation is a hallmark of numerous cancers, making it a compelling therapeutic target. This document details the molecular machinery co-opted by this compound, presents key quantitative metrics of its efficacy, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying biological and experimental workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the proximity-dependent ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound operates through this elegant mechanism. It is comprised of three key components: a ligand that specifically binds to CDK9, another ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties. While the specific E3 ligase recruited by this compound is not explicitly stated in publicly available abstracts, many CDK9 PROTACs utilize the Cereblon (CRBN) E3 ligase. The binding of this compound to both CDK9 and the E3 ligase forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK9. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the CDK9 protein. A key feature of this mechanism is its catalytic nature; once CDK9 is degraded, this compound is released and can engage another CDK9 molecule, leading to multiple rounds of degradation.
Mechanism of PROTAC-induced CDK9 degradation.
The Role of CDK9 in Transcriptional Regulation and Cancer
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb). In complex with its regulatory partner, Cyclin T1, CDK9 plays a pivotal role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating two key substrates:
-
The C-terminal domain (CTD) of RNA Polymerase II (RNAPII): Specifically, CDK9 phosphorylates serine 2 residues within the heptapeptide (B1575542) repeats of the RNAPII CTD. This phosphorylation event is crucial for the release of RNAPII from promoter-proximal pausing, allowing it to proceed with transcript elongation.
-
Negative elongation factors: CDK9 phosphorylates and inactivates negative elongation factors such as the DRB-sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF), which are responsible for arresting RNAPII shortly after transcription initiation.
In many cancers, there is a heightened reliance on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC). The expression of these key survival and proliferation genes is often regulated by CDK9. Therefore, by inducing the degradation of CDK9, this compound effectively shuts down the transcriptional machinery that fuels cancer cell growth and survival, ultimately leading to apoptosis.
CDK9's role in transcriptional elongation.
Quantitative Data for this compound
The efficacy of a PROTAC is characterized by several key quantitative parameters. This compound, also referred to as compound 21 in the cited literature, has been demonstrated to be a potent degrader of CDK9.
| Parameter | Description | Value | Cell Line | Reference |
| IC50 | The half-maximal inhibitory concentration for cell cytotoxicity. | 0.01 µM | MV4-11 | [1][2] |
| DC50 | The half-maximal degradation concentration of the target protein. | Data not available in searched abstracts. | MOLM-13 | [1][2] |
| Dmax | The maximum percentage of protein degradation achieved. | Data not available in searched abstracts. | MOLM-13 | [1][2] |
Note: While the abstracts of the primary literature confirm that DC50 and Dmax values were determined, the specific numerical data for this compound (compound 21) were not available in the searched snippets. Access to the full publication is required for these specific values.
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to determine its degradation efficiency and its effects on cell viability.
Western Blot for CDK9 Degradation
This protocol is used to quantify the levels of CDK9 protein in cells following treatment with this compound.
Objective: To determine the DC50 and Dmax of this compound.
Materials:
-
Cancer cell line (e.g., MOLM-13, HCT116)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the loading control.
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
Workflow for assessing protein degradation via Western Blot.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Objective: To determine the IC50 of this compound.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in 96-well plates.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Subtract the background luminescence (wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression to determine the IC50 value.
-
Workflow for determining cell viability using the CellTiter-Glo® assay.
Conclusion
This compound represents a promising therapeutic agent that leverages the cell's own protein disposal machinery to eliminate the key transcriptional regulator, CDK9. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, offers a catalytic and potentially more durable response compared to traditional kinase inhibitors. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this and other CDK9-targeting PROTACs, enabling a thorough characterization of their degradation efficiency and cytotoxic effects. Further investigation into the specific E3 ligase utilized and the in vivo efficacy of this compound will be crucial for its continued development as a potential cancer therapeutic.
References
The Core Structure and Function of PROTAC CDK9 Degrader-8: A Technical Guide
Introduction:
PROTAC CDK9 degrader-8, also identified as compound 21 in select literature, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 has emerged as a significant therapeutic target in oncology.[2] This technical guide provides a detailed overview of the structure, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties:
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK9, a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.
| Property | Value |
| Molecular Formula | C44H52Cl2N10O7 |
| Molecular Weight | 903.85 g/mol |
| CAS Number | 2994191-89-6 |
| IC50 (CDK9) | 0.01 µM[1] |
Quantitative Biological Data
The efficacy of this compound has been characterized by its potent inhibitory and degradation capabilities. The following table summarizes the key quantitative data from relevant studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | Not Specified | 0.01 µM | [1] |
| DC50 | MOLM-13 | Data not available in search results | |
| Dmax | MOLM-13 | Data not available in search results | |
| Cell Viability (IC50) | MV4-11 | Data not available in search results |
Note: Detailed DC50, Dmax, and cell viability data for this compound were not explicitly available in the provided search results. The primary reference, Oluwatosin RA, et al., would need to be consulted for this specific information.
Signaling Pathways and Mechanisms of Action
CDK9-Mediated Transcriptional Regulation
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, leading to the release of paused Pol II and productive transcriptional elongation. The following diagram illustrates the central role of CDK9 in this process.
PROTAC-Induced Degradation of CDK9
This compound functions by hijacking the cell's ubiquitin-proteasome system. The molecule forms a ternary complex between CDK9 and an E3 ubiquitin ligase, leading to the polyubiquitination of CDK9 and its subsequent degradation by the proteasome.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of PROTAC molecules. The following sections outline the general methodologies for key assays used to characterize CDK9 degraders.
Western Blotting for CDK9 Degradation
Objective: To quantify the reduction in CDK9 protein levels following treatment with this compound and to determine the DC50 (concentration for 50% degradation).
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MOLM-13, MV4-11) in appropriate culture vessels.
-
Treat cells with a range of concentrations of this compound for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize CDK9 band intensity to the loading control.
-
Plot the percentage of remaining CDK9 protein against the PROTAC concentration to determine the DC50 value.
-
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The evaluation of a novel PROTAC degrader follows a systematic workflow to characterize its efficacy and mechanism of action.
This compound is a promising molecule for the targeted degradation of CDK9. Its potent activity highlights the potential of the PROTAC technology to address challenging therapeutic targets. Further investigation, including comprehensive in vivo studies, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its structure, mechanism, and the experimental approaches required for its characterization, serving as a valuable resource for researchers in the field of targeted protein degradation.
References
The Discovery and Development of PROTAC CDK9 Degrader-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy to target CDK9 by inducing its degradation. This technical guide focuses on the discovery and development of PROTAC CDK9 degrader-8, a potent molecule designed for cancer research. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its evaluation.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation.[2][3] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][4][5] Traditional small-molecule inhibitors of CDK9 have shown promise but can be limited by issues such as poor selectivity and the need for high concentrations to achieve a sustained effect.[5][6]
PROTAC Technology: A New Modality for Targeting CDK9
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer an alternative to traditional inhibition.[4][7] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein.[7] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (in this case, CDK9), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two ligands.[4][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
Discovery and Profile of this compound
This compound, also identified as compound 21 in some studies, is a potent degrader of CDK9 developed for cancer research.[9] Its design is based on the heterobifunctional concept, linking a CDK9 inhibitor to an E3 ligase ligand.
Quantitative Data Summary
The efficacy of this compound and other representative CDK9 degraders is summarized in the tables below. These values are critical for comparing the potency and degradation efficiency of different compounds.
Table 1: In Vitro Potency and Degradation of PROTAC CDK9 Degraders
| Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| This compound | CDK9 | Not Specified | 10 | Not Reported | Not Reported | Not Reported | [9] |
| dCDK9-202 | CDK9 | TC-71 | 8.5 | 3.5 | >99 | Cereblon (TX-16) | [5] |
| B03 | CDK9 | MV4-11 | Not Reported | 7.62 | 100 | Cereblon (Pomalidomide) | [10] |
| THAL-SNS-032 | CDK9 | Not Specified | Not Reported | Not Reported | Not Reported | Cereblon | [6] |
| CP-07 | CDK9 | 22RV1 | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
Note: Data for some compounds may not be fully available in the public domain.
Table 2: In Vivo Antitumor Activity of a Representative PROTAC CDK9 Degrader (dCDK9-202)
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| dCDK9-202 | Mouse Xenograft | TC-71 | 10 mg/kg (intravenous) | Significant tumor growth inhibition | [5] |
CDK9 Signaling Pathway
CDK9 is a central hub in the regulation of transcriptional elongation. Its inhibition or degradation has profound effects on the expression of anti-apoptotic proteins and oncogenes, such as Mcl-1 and c-Myc.[4][11]
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Role of Cyclin-Dependent Kinase 9 (CDK9) in Transcriptional Regulation and Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a pivotal enzyme in the regulation of gene expression, functioning as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] Its primary role is to phosphorylate the C-terminal domain of RNA Polymerase II, a critical step that releases the polymerase from a paused state and allows for productive transcription elongation.[1][3] Given its fundamental role in transcribing a multitude of genes, including those with short-lived mRNAs that encode for key survival proteins, dysregulation of CDK9 activity is intimately linked to the pathogenesis of numerous cancers.[3][4] Many malignancies exhibit a dependency on the continuous expression of oncogenes and anti-apoptotic proteins, a process often driven by hyperactive CDK9. This "transcriptional addiction" makes CDK9 an attractive therapeutic target.[3][5] This guide provides a comprehensive overview of CDK9's function in transcriptional regulation, its multifaceted role in cancer, and the therapeutic strategies being developed to target this critical kinase.
CDK9 and the Engine of Transcriptional Regulation
Gene transcription in eukaryotes is a tightly controlled process. After initiation, RNA Polymerase II (Pol II) often pauses at promoter-proximal regions, a key regulatory checkpoint.[1] The release of this pause is a rate-limiting step for the expression of many genes and is primarily governed by the P-TEFb complex, which consists of CDK9 and a cyclin partner, most commonly Cyclin T1.[2][3]
Upon recruitment to the paused Pol II complex, CDK9 phosphorylates several key substrates:
-
RNA Polymerase II C-Terminal Domain (CTD): CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide (B1575542) repeats of the Pol II CTD.[1] This phosphorylation event is a crucial signal for the transition from abortive to productive elongation.[1]
-
Negative Elongation Factors (NELF and DSIF): CDK9 phosphorylation of NELF leads to its dissociation from the transcription complex, while phosphorylation of DSIF (DRB-sensitivity-inducing factor) converts it from a negative to a positive elongation factor.[6]
The activity of CDK9 itself is subject to intricate regulation. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[1] Various cellular signals can trigger the release of P-TEFb from this complex, making it available to drive transcription.[5] The activation of CDK9 involves the phosphorylation of a threonine residue (Thr186) in its T-loop, a modification often carried out by CDK7.[1][7] Conversely, phosphatases such as Protein Phosphatase 1 (PP1) and PP2A can dephosphorylate CDK9, modulating its activity and interaction with regulatory partners.[8][9]
The Role of CDK9 in Cancer
The reliance of cancer cells on sustained high levels of transcription of key oncogenes and survival proteins makes them particularly vulnerable to the inhibition of CDK9.[4] This phenomenon, known as "transcriptional addiction," is a cornerstone of the rationale for targeting CDK9 in oncology.
Several key oncogenic pathways are driven by CDK9 activity:
-
MYC-Driven Cancers: The MYC oncogene is a master transcriptional regulator that is overexpressed in a wide range of human cancers.[5] MYC-driven transcription is highly dependent on CDK9 activity. The bromodomain and extraterminal (BET) protein BRD4 plays a crucial role in recruiting P-TEFb to MYC target genes, thereby facilitating their expression.[5][6] Inhibition of CDK9 leads to a rapid downregulation of MYC and its target genes, inducing cell cycle arrest and apoptosis in MYC-dependent tumors.[5][10]
-
Mcl-1 and Apoptosis Evasion: Myeloid cell leukemia 1 (Mcl-1) is a potent anti-apoptotic protein with a very short half-life, necessitating its continuous transcription for cell survival.[2][4] Many cancers, particularly hematological malignancies, are dependent on high levels of Mcl-1 to evade apoptosis.[4] The transcription of the MCL1 gene is critically dependent on CDK9.[2][11] CDK9 inhibitors effectively suppress Mcl-1 expression, thereby sensitizing cancer cells to apoptotic stimuli.[4][11]
Data Presentation: Quantitative Analysis of CDK9 Activity and Inhibition
The development of potent and selective CDK9 inhibitors is a major focus of cancer drug discovery. The following tables summarize key quantitative data related to CDK9 expression in cancer and the efficacy of various inhibitors.
Table 1: CDK9 Expression in Cancer Tissues
| Cancer Type | CDK9 Expression Level (Compared to Normal Tissue) | Reference |
| Lung Adenocarcinoma | Significantly Higher | [12] |
| Breast Cancer | Often Dysregulated | [13] |
| Colorectal Cancer | Significantly Higher in Tumor Tissue | [14] |
Table 2: In Vitro Potency of Selective CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Other CDK IC50 (nM) | Cancer Cell Line GI50 (nM) | Reference(s) |
| NVP-2 | < 0.514 | Highly selective | - | [15] |
| JSH-150 | 1 | Highly selective | 31 (average in leukemia/lymphoma lines) | [15] |
| Enitociclib (BAY 1251152) | 3 | >50-fold selectivity | - | [2] |
| AZD4573 | < 4 | High selectivity | - | [2] |
| MC180295 | 5 | >22-fold selectivity | - | [2] |
| KB-0742 | 6 | >50-fold selectivity | - | [2] |
| Atuveciclib (BAY-1143572) | 13 | CDK2: ~1300 | - | [2] |
| LDC000067 | 44 | CDK2: >2420 | - | [2] |
| Riviciclib (P276-00) | 20 | CDK1: 79, CDK4: 63 | 300-800 | [2][16] |
| Flavopiridol | - | Pan-CDK inhibitor | - | [2] |
| Dinaciclib | 4 | CDK1: 3, CDK2: 1, CDK5: 1 | Low nanomolar in lymphoma lines | [9] |
| TG02 | < 10 | CDK1, 2, 3, 5: < 10 | Potent in AML blasts | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CDK9 function and inhibition.
In Vitro CDK9 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[17]
-
Substrate peptide (e.g., PDKtide)[18]
-
ATP[18]
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[17]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Buffer to the desired concentrations.[19]
-
In a 384-well plate, add the diluted inhibitor or vehicle control.[17]
-
Add the CDK9/Cyclin T1 enzyme solution to each well.[17]
-
Initiate the kinase reaction by adding a mix of the substrate peptide and ATP.[17]
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[17]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[17]
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 value of the inhibitor using appropriate software.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of CDK9 or its substrates (e.g., phosphorylated Pol II) at specific genomic loci.
Materials:
-
Cells of interest
-
CDK9 inhibitor or vehicle
-
Glycine
-
Lysis buffers
-
Sonication or micrococcal nuclease
-
ChIP-grade antibody against the protein of interest (e.g., anti-phospho-Pol II Ser2)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target genes or library preparation kit for ChIP-seq
Procedure:
-
Treat cells with the CDK9 inhibitor or vehicle for the desired time.[20]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.[20]
-
Quench the cross-linking reaction with glycine.[20]
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.[20]
-
Immunoprecipitate the protein-DNA complexes overnight at 4°C using a specific antibody.[20]
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.[20]
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating.
-
Purify the DNA.[20]
-
Analyze the purified DNA by qPCR to quantify enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[20]
Cell Viability Assay (MTT Assay)
This assay measures the effect of a CDK9 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
CDK9 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the CDK9 inhibitor. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).[22]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[23]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels and phosphorylation status of CDK9 and its downstream targets.
Materials:
-
Cells treated with a CDK9 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Pol II Ser2, anti-Mcl-1, anti-c-Myc, anti-CDK9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.[24]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[24]
-
Separate the proteins by SDS-PAGE.[25]
-
Transfer the separated proteins to a membrane.[25]
-
Block the membrane to prevent non-specific antibody binding.[25]
-
Incubate the membrane with the primary antibody overnight at 4°C.[25]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[15]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Therapeutic Implications and Future Directions
The critical role of CDK9 in transcriptional regulation, particularly in the context of cancer cell addiction to the expression of oncogenes and survival proteins, has established it as a compelling target for cancer therapy. A number of CDK9 inhibitors have entered clinical trials, showing promise in both hematological malignancies and solid tumors.
The development of highly selective CDK9 inhibitors is crucial to minimize off-target effects and improve the therapeutic window. Furthermore, combination therapies that pair CDK9 inhibitors with other targeted agents, such as BCL-2 inhibitors (to counteract potential resistance mechanisms) or BET inhibitors (to synergistically target the MYC pathway), are a promising avenue of investigation.[3][6]
Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to CDK9 inhibition. This may include assessing the levels of MYC or Mcl-1 expression, or the presence of specific genetic alterations that confer a heightened dependency on transcriptional elongation. As our understanding of the intricate regulatory networks governed by CDK9 continues to grow, so too will the opportunities to exploit this key vulnerability in cancer.
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of CDK9 Activity by Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dephosphorylation of CDK9 by protein phosphatase 2A and protein phosphatase-1 in Tat-activated HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. origene.com [origene.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Understanding the Ternary Complex of PROTAC CDK9 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins rather than merely inhibiting their function. For cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation and a validated cancer target, PROTAC-mediated degradation offers a promising alternative to traditional kinase inhibitors, which have often struggled with selectivity and the development of resistance. The formation of a stable ternary complex, comprising the PROTAC molecule, the CDK9 target protein, and an E3 ubiquitin ligase, is the critical initiating event in this process. This technical guide provides an in-depth exploration of the CDK9 degrader ternary complex, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. While a specific compound universally designated "PROTAC CDK9 degrader-8" is not prominently documented in the reviewed literature, this guide synthesizes data from a range of well-characterized CDK9 degraders to illuminate the core principles of their ternary complex formation and function.
The PROTAC-Mediated CDK9 Degradation Pathway
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (CDK9), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. The primary mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
The process begins with the PROTAC molecule simultaneously binding to CDK9 and an E3 ligase, forming a ternary complex.[1][2] This proximity, induced by the PROTAC, allows the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK9.[1] The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[1] This cycle can repeat, as the PROTAC molecule is not degraded and can facilitate the degradation of multiple CDK9 proteins, acting in a catalytic manner.[1][3]
Downstream of CDK9 degradation, a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAP II) is observed.[1] This leads to a decrease in the expression of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[1]
Quantitative Analysis of CDK9 Degraders
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The inhibitory activity of the warhead is measured by the IC50 value. The following table summarizes quantitative data for several reported CDK9 degraders.
| Compound Name/ID | Target Ligand/Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Line | Reference |
| This compound (compound 21) | Not Specified | Not Specified | - | - | 10 | Not Specified | [4] |
| PROTAC 2 | Aminopyrazole | Thalidomide analog | 158 | >90 | - | MiaPaCa2 | [2] |
| B03 | BAY-1143572 | Pomalidomide | ~50 | >90 | ~10 | MOLM-13 | [5] |
| C3 | AT-7519 | Pomalidomide | <10 | >90 | <50 | SCLC cell lines | [6] |
| TB003 | Not Specified | Not Specified | - | - | 5 | Not Specified | [7][8] |
| TB008 | Not Specified | Not Specified | - | - | 3.5 | Not Specified | [7][8] |
| CP-07 | Not Specified | Not Specified | 43 | - | 62 | 22RV1 | [9] |
| KI-CDK9d-32 | Not Specified | CRBN | 0.89 | - | - | Not Specified | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
The characterization of a PROTAC's ternary complex and its degradation efficiency involves a suite of biophysical and cell-based assays.
Ternary Complex Formation Assays
a) Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Protocol Outline:
-
Immobilize the target protein (CDK9) or the E3 ligase on a sensor chip.
-
Inject the PROTAC molecule at various concentrations to measure binary binding affinity.
-
To assess ternary complex formation, inject the second protein partner (either the E3 ligase or CDK9) in the presence of a saturating concentration of the PROTAC.
-
Analyze the sensorgrams to determine association (ka), dissociation (kd), and equilibrium dissociation constants (KD).
-
b) Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
-
Protocol Outline:
-
Load the PROTAC into the syringe and the target protein (CDK9) into the sample cell.
-
Perform a series of injections and measure the heat evolved or absorbed.
-
To measure ternary complex formation, the E3 ligase can be pre-mixed with the PROTAC before titration into the CDK9 solution.
-
Fit the data to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).
-
Cellular Degradation Assays
a) Western Blotting: This is the most common method to quantify the extent of protein degradation.
-
Protocol Outline:
-
Treat cells with the PROTAC degrader at various concentrations and for different time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for CDK9.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the percentage of remaining CDK9.
-
b) In-Cell Western / High-Content Imaging: These are higher-throughput methods for quantifying protein levels in a cellular context.
-
Protocol Outline:
-
Plate cells in multi-well plates and treat with the PROTAC degrader.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against CDK9 and a fluorescently labeled secondary antibody.
-
Use a plate reader or high-content imager to quantify the fluorescence intensity, which is proportional to the amount of CDK9.
-
Conclusion
The development of PROTACs targeting CDK9 holds immense therapeutic potential. A deep understanding of the formation and dynamics of the ternary complex is paramount for the rational design and optimization of these degraders. The stability and cooperativity of the ternary complex directly influence the efficiency and selectivity of CDK9 degradation. By employing a combination of biophysical and cell-based assays, researchers can elucidate the structure-activity relationships that govern ternary complex formation, paving the way for the development of next-generation CDK9-targeting therapeutics with improved potency, selectivity, and drug-like properties. The continued exploration of the intricate molecular interactions within the PROTAC-CDK9-E3 ligase complex will undoubtedly accelerate the translation of these promising molecules into clinical candidates.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
PROTAC CDK9 degrader-8 biological function and pathways
An In-depth Technical Guide on PROTAC CDK9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Core Concept: PROTAC-mediated Degradation of CDK9
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific proteins from the cellular environment.[1] They function by co-opting the body's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. This tripartite assembly forms a ternary complex, which facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
"this compound" is a potent PROTAC designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation.[3] CDK9 is a critical enzyme in the regulation of gene transcription.[4] By degrading CDK9, this PROTAC offers a therapeutic strategy distinct from traditional kinase inhibition, as it removes the entire protein scaffold, potentially leading to a more profound and durable biological response.[2]
Biological Function of CDK9
CDK9 is a serine/threonine kinase that is a key component of the positive transcription elongation factor b (P-TEFb) complex.[5] The primary role of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is a crucial step that allows RNAPII to transition from a paused state to productive transcriptional elongation, leading to the synthesis of messenger RNA (mRNA).[5][6]
Due to its central role in transcription, CDK9 is implicated in the expression of numerous genes, including many that are critical for cancer cell survival and proliferation.[4] In various cancers, there is a dysregulation of transcription, making these malignant cells highly dependent on the activity of kinases like CDK9.[7] Notably, CDK9 activity is often required for the high-level expression of key oncogenes such as MYC and anti-apoptotic proteins like MCL-1.[7][8] Therefore, targeting CDK9 presents a promising therapeutic avenue for a range of transcriptionally addicted cancers.[8]
Signaling Pathways Modulated by CDK9 Degradation
The degradation of CDK9 by a PROTAC profoundly disrupts the transcriptional machinery, leading to the downregulation of genes with short-lived mRNAs, many of which are crucial for cancer cell survival.
Inhibition of Transcriptional Elongation
The primary consequence of CDK9 degradation is the shutdown of transcriptional elongation. Without CDK9, RNAPII remains in a paused state at the promoter regions of many genes, effectively halting their transcription. This leads to a rapid decrease in the cellular levels of key survival proteins.[6]
Downregulation of MYC and MCL-1
Two of the most critical downstream targets of CDK9 are the oncogenic transcription factor MYC and the anti-apoptotic protein MCL-1.[7][8] Both are characterized by rapid turnover and are highly dependent on continuous transcription for their expression. Degradation of CDK9 leads to a swift reduction in both MYC and MCL-1 levels, which in turn can inhibit cell proliferation and induce apoptosis (programmed cell death).[9]
Induction of Apoptosis
By downregulating anti-apoptotic proteins like MCL-1, the degradation of CDK9 shifts the cellular balance towards apoptosis.[10][11] This can be observed by an increase in markers of apoptosis, such as cleaved PARP.[11]
Signaling Pathway Diagram: CDK9-Mediated Transcription and its Disruption by a PROTAC
Caption: CDK9 degradation by a PROTAC blocks transcription, leading to apoptosis.
Quantitative Data Summary
The efficacy of PROTAC CDK9 degraders is typically evaluated by their half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC50) for cell viability.
| Compound Name | Cell Line | DC50 (nM) | IC50 (nM) | Assay Duration |
| This compound | - | - | 0.01 µM (10 nM) | Not Specified |
| dCDK9-202 | TC-71 | 3.5 | - | 8 hours |
| dCDK9-202 | NALM6 | - | 23.4 | Not Specified |
| dCDK9-202 | RH5 | - | 2.4 | Not Specified |
| KI-CDK9d-32 | MOLT-4 | 0.89 | - | 4 hours |
| B03 | MOLM-13 | 7.62 | - | Not Specified |
| THAL-SNS-032 | TC-71 | 47.4 | - | Not Specified |
Note: Data for "this compound" is limited in publicly available literature.[3] The table includes data from other well-characterized CDK9 PROTACs for comparative purposes.[9][12][13]
Detailed Experimental Protocols
Western Blotting for CDK9 Degradation
Objective: To quantify the reduction in CDK9 protein levels following treatment with a PROTAC degrader.[12]
Materials:
-
Cancer cell lines (e.g., MOLM-13, MV4-11)[12]
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[11]
-
BCA protein assay kit
-
Laemmli sample buffer[14]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[11]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[6]
-
Primary antibodies (e.g., anti-CDK9, anti-MCL-1, anti-c-Myc, anti-cleaved PARP, anti-GAPDH or β-Actin as a loading control)[11]
-
HRP-conjugated secondary antibodies[11]
-
Enhanced chemiluminescence (ECL) substrate[11]
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 24 hours).[11][12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.[11][14]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on cell proliferation and viability.[1]
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Opaque-walled 96-well plates[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[15]
-
Luminometer[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[1]
-
Compound Treatment: Add serial dilutions of this compound and a vehicle control to the wells.[1]
-
Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).[1]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition and Analysis: Record the luminescence using a luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[1]
RT-qPCR for Target Gene Expression
Objective: To measure changes in the mRNA levels of CDK9 target genes like MYC.[16]
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)[16]
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)[16]
-
qPCR master mix (e.g., SYBR Green)[16]
-
Gene-specific primers for target genes (e.g., MYC, CDK9) and a reference gene (e.g., 18S rRNA)[9][16]
-
Real-time PCR detection system[16]
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for Western blotting and harvest them at desired time points.[16]
-
RNA Extraction: Extract total RNA from the harvested cells according to the kit manufacturer's protocol.[16]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.[16]
-
qPCR: Prepare the qPCR reaction mix and run the reaction in a real-time PCR system.[16]
-
Data Analysis: Analyze the raw quantification cycle (Cq) values to determine the relative fold change in gene expression after normalization to the reference gene.[9]
Experimental and Logical Workflows
Workflow for PROTAC Discovery and Characterization
Caption: A typical workflow for the development of a PROTAC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In-Depth Technical Guide: Preliminary In Vitro Studies with PROTAC CDK9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-8, also identified as compound 21 in relevant literature, is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a critical regulator of transcriptional elongation, and its dysregulation is implicated in various malignancies, making it a compelling target for cancer therapy. This technical guide provides a summary of the preliminary in vitro data available for this compound, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
While specific degradation data (DC50 and Dmax) for this compound is not publicly available at this time, this guide incorporates comparative data from other published CDK9 degraders to provide a context for its potential efficacy. The primary reference for this compound is Oluwatosin RA, et al. ACS Med. Chem. Lett. 2023, 14(7):936-42.[1]
Core Concepts: PROTACs and CDK9
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. They consist of two ligands connected by a linker: one binds to the target protein (in this case, CDK9), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II. This action promotes the transition from paused to productive transcriptional elongation, a process often exploited by cancer cells to upregulate the expression of survival genes.
Quantitative Data
The primary reported in vitro activity for this compound is its half-maximal inhibitory concentration (IC50).
| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound (compound 21) | 0.01 | Not Specified | Not Specified | [1] |
For comparative purposes, the following table includes data from other well-characterized PROTAC CDK9 degraders.
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dCDK9-202 | 3.5 | >99 | TC-71 | [2] |
| B03 | 7.62 | Not Reported | MV4-11 | |
| KI-CDK9d-32 | 0.89 | Not Reported | Not Specified | [3] |
| CP-07 | 43 | Not Reported | Not Specified | [3] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the CDK9 signaling pathway and the general mechanism of action for a PROTAC.
References
The Therapeutic Potential of PROTAC CDK9 Degrader-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-priority target in oncology. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate CDK9 protein, rather than merely inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of the potential therapeutic applications of PROTAC CDK9 degrader-8, a potent and selective CDK9 degrader. This document summarizes its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization, serving as a resource for researchers in the field of targeted protein degradation.
Introduction to this compound
This compound, also referred to as compound 21, is a heterobifunctional molecule designed to induce the selective degradation of CDK9. It is comprised of a ligand that binds to CDK9, a linker, and a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By hijacking the cell's ubiquitin-proteasome system, this compound flags CDK9 for destruction, leading to a reduction in CDK9 protein levels and the subsequent inhibition of downstream signaling pathways crucial for cancer cell survival and proliferation.
Mechanism of Action
This compound operates by inducing the formation of a ternary complex between CDK9 and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple CDK9 proteins.
CDK9 Signaling Pathway
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, leading to the release of paused RNAPII and productive transcriptional elongation. Many cancer cells are dependent on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC), making CDK9 an attractive therapeutic target. Degradation of CDK9 by this compound is expected to downregulate the expression of these critical survival proteins.
Quantitative Data
The following tables summarize the available in vitro activity data for this compound and other representative pomalidomide-based CDK9 degraders.
Table 1: In Vitro Inhibitory and Degradation Potency of this compound
| Compound | Target | IC50 (µM) | Cell Line | DC50 (nM) (CDK9 isoform) | Reference |
| This compound (Compound 21) | CDK9 | 0.01 | Not Specified | 30 (CDK942) | [1][2] |
| 0.120 | Molm-13 | 50 (CDK955) | [2] |
Table 2: Comparative In Vitro Potency of Other Pomalidomide-Based CDK9 Degraders
| Degrader | Target Ligand | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| B03 | BAY-1143572 | 7.62 | - | MV4-11 | [1] |
| THAL-SNS-032 | SNS-032 | <100 | - | MCF7, T47D, BT474 | [1] |
Note: The available data for this compound is limited. Further characterization, including determination of Dmax (maximum degradation) and a comprehensive kinase selectivity profile, is required for a complete assessment of its therapeutic potential.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available in the primary literature. The following are representative protocols for key assays used to evaluate pomalidomide-based CDK9 PROTACs.
Western Blotting for CDK9 Degradation
Objective: To quantify the reduction in cellular CDK9 protein levels following treatment with a PROTAC degrader and to determine the DC50 value.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., MV4-11, MOLM-13) in 6-well plates and allow them to adhere or stabilize in suspension overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the corresponding loading control.
-
Calculate the percentage of CDK9 remaining relative to the vehicle control and plot against the degrader concentration to determine the DC50 value.
-
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Potential Therapeutic Applications and Future Directions
The potent and selective degradation of CDK9 by this compound presents a promising therapeutic strategy for cancers that are dependent on transcriptional addiction. By eliminating the CDK9 protein, this approach may offer a more profound and durable inhibition of oncogenic signaling pathways compared to traditional small molecule inhibitors.
Future research should focus on:
-
Comprehensive Preclinical Characterization: A full assessment of the selectivity, pharmacokinetics, and pharmacodynamics of this compound is necessary.
-
In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in relevant animal models of cancer is a critical next step.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to CDK9 degradation will be crucial for patient selection in future clinical trials.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents could lead to more effective treatment regimens.
Conclusion
This compound is a potent molecule that effectively induces the degradation of CDK9. While further investigation is required to fully elucidate its therapeutic potential, the initial data suggests that targeted degradation of CDK9 is a viable and promising approach for the treatment of various cancers. This technical guide provides a foundational resource for researchers aiming to advance the development of CDK9-targeting PROTACs.
References
Methodological & Application
Application Notes and Protocols for PROTAC CDK9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the characterization of PROTAC CDK9 degrader-8, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). These protocols are intended for professionals in cancer research and drug development to assess the efficacy and mechanism of action of this compound in a cell-based setting.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive gene transcription. Dysregulation of CDK9 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
This compound is a heterobifunctional molecule designed to induce the degradation of CDK9 through the ubiquitin-proteasome system. It consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9. This targeted protein degradation offers a powerful approach to eliminate both the enzymatic and scaffolding functions of CDK9.
Data Presentation
The following table summarizes the in vitro activity of this compound (also referred to as compound 21 in the cited literature) in acute myeloid leukemia (AML) cell lines. For comparative purposes, data for other published PROTAC CDK9 degraders are also included.
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Ligand | Citation |
| This compound (Compound 21) | MOLM-13 | Not Reported | >95 | Not Reported | Pomalidomide | [1][2] |
| MV4-11 | Not Reported | Not Reported | 10 | Pomalidomide | [1][2] | |
| dCDK9-202 | TC-71 | 3.5 | >99 | 8.5 | TX-16 (CRBN) | [3] |
| KI-CDK9d-32 | MOLT-4 | 0.89 | ~100 | Not Reported | Pomalidomide | [4] |
| B03 | MV4-11 | 7.62 | 100 | Not Reported | Pomalidomide | [5] |
| PROTAC CDK9 degrader-5 | MV4-11 | 100 (42kDa isoform), 140 (55kDa isoform) | Not Reported | Not Reported | Not Specified | [6] |
Signaling Pathway and Experimental Workflow
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and the mechanism of action of a PROTAC CDK9 degrader.
Caption: CDK9 forms the P-TEFb complex, which promotes gene transcription. This compound brings CDK9 to an E3 ligase for ubiquitination and proteasomal degradation.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cell-based activity of this compound.
Caption: General workflow for assessing the biological activity of this compound in cancer cell lines.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize this compound.
Western Blotting for CDK9 Degradation
Objective: To determine the dose- and time-dependent degradation of CDK9 and assess the impact on downstream signaling proteins.
Materials and Reagents:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% Tris-glycine)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-phospho-RNA Polymerase II (Ser2), anti-MYC, anti-MCL1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. For suspension cells, adjust the cell number accordingly.
-
Allow adherent cells to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. For a dose-response experiment, a typical concentration range is 0.1 nM to 10 µM. For a time-course experiment, use a fixed concentration (e.g., 100 nM) and vary the incubation time (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Replace the medium with the treatment medium and incubate for the desired duration.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice. For adherent cells, aspirate the medium, wash once with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. For suspension cells, pellet the cells by centrifugation and resuspend in RIPA buffer.
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the loading control.
-
For dose-response experiments, plot the normalized protein levels against the logarithm of the degrader concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cells and calculate the IC50 value.
Materials and Reagents:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted compound to the wells (typically in a volume that results in the desired final concentration after addition to the existing 100 µL).
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a defined period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to calculate the IC50 (concentration for 50% inhibition of cell viability).
-
Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression levels of CDK9-regulated genes, such as MYC and MCL1.
Materials and Reagents:
-
Treated cells (from a similar setup as the Western blot experiment)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for CDK9, MYC, MCL1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Real-time PCR detection system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells after treatment with this compound for a specific time (e.g., 8 or 24 hours).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions, including a DNase I treatment step to remove genomic DNA contamination.
-
Quantify the RNA and assess its purity.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melting curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the change in gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
References
Application Notes and Protocols for PROTAC CDK9 Degrader-8 In Vivo Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and degrade specific proteins of interest. PROTAC CDK9 degrader-8 is a novel heterobifunctional molecule designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation by the ubiquitin-proteasome system. CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[1][2][3] These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a chimeric molecule with three key components: a ligand that binds to CDK9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. By simultaneously binding to both CDK9 and the E3 ligase, the PROTAC brings them into close proximity, facilitating the ubiquitination of CDK9. Polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in CDK9 protein levels. This targeted degradation approach offers potential advantages over traditional small molecule inhibitors, including increased potency and selectivity.
Below is a diagram illustrating the general mechanism of action for a PROTAC CDK9 degrader.
Caption: General mechanism of PROTAC-mediated protein degradation.
CDK9 Signaling Pathway
CDK9, as a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription.[4] It phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting transcriptional elongation. The degradation of CDK9 by this compound is expected to downregulate the expression of key oncogenes, such as MYC, and induce apoptosis in cancer cells.
The following diagram illustrates the central role of CDK9 in transcriptional regulation.
Caption: Role of CDK9 in transcriptional elongation and its targeting by PROTACs.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for this compound and other exemplary CDK9 degraders.
Table 1: In Vitro Activity of PROTAC CDK9 Degraders
| Compound | Target Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Reference |
| This compound | Not Specified | 0.01 | Not Reported | Not Reported | [5] |
| dCDK9-202 | TC-71 | 0.0085 | 3.5 | >99 | [6] |
| B03 | MV4-11 | Not Reported | 7.62 | ~100 | [3] |
| PROTAC CDK9 degrader-5 | MV4-11 | Not Reported | 100 (CDK9_42), 140 (CDK9_55) | >90 | [7] |
Table 2: Example In Vivo Study Parameters for PROTAC CDK9 Degraders
| Compound | Animal Model | Tumor Model | Administration Route | Dosage | Outcome | Reference |
| dCDK9-202 | NCG Mice | TC-71 Xenograft | Intravenous (IV) | 10 mg/kg | Effective tumor growth inhibition with no observed toxicity. | [6] |
| B03 | Mouse | Acute Myeloid Leukemia (AML) | Intravenous (IV) | 5 mg/kg or 20 mg/kg | Induced CDK9 degradation in vivo. | [1][3] |
| L055 | Nude Mice | T47D & MCF7 Xenografts | Not Specified | Not Specified | Suppressed tumor growth. | [8] |
Experimental Protocols
The following are example protocols for the in vivo evaluation of this compound, based on published studies of similar compounds. Researchers should optimize these protocols for their specific experimental needs.
Formulation of this compound for In Vivo Administration
Due to the often-poor aqueous solubility of PROTAC molecules, appropriate formulation is critical for successful in vivo studies. The choice of vehicle will depend on the administration route and the physicochemical properties of the specific batch of this compound.
Example Intravenous (IV) Formulation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as DMSO.
-
For administration, the stock solution can be diluted in a vehicle such as:
-
5% DMSO + 30% PEG300 + 65% Saline
-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
-
A solution of 2-Hydroxypropyl-β-cyclodextrin in saline.
-
Note: Always prepare fresh formulations on the day of use. Ensure the final solution is clear and free of precipitates. A small pilot study to assess the tolerability of the chosen vehicle in the animal model is recommended.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study in a subcutaneous tumor xenograft model.
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
Immunocompromised mice (e.g., NCG or nude mice)
-
Cancer cell line of interest (e.g., a cell line sensitive to CDK9 inhibition)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and the vehicle control.
-
Administer the treatment (e.g., 10 mg/kg) and vehicle control via the chosen route (e.g., intravenous injection) according to the desired dosing schedule (e.g., once daily, three times a week).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Excise the tumors and weigh them.
-
Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Pharmacodynamic (PD) Analysis
PD studies are essential to confirm target engagement and degradation in vivo.
Procedure:
-
Administer a single dose of this compound to tumor-bearing mice.
-
At various time points post-dose (e.g., 2, 4, 8, 24, 48 hours), euthanize a subset of animals.
-
Collect tumors and other tissues of interest.
-
Prepare protein lysates from the collected tissues.
-
Analyze CDK9 protein levels by Western blot or other quantitative protein analysis methods to determine the extent and duration of degradation.
The following diagram outlines a general workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo efficacy and pharmacodynamic study.
Conclusion
This compound represents a promising therapeutic agent for cancers dependent on CDK9 activity. The successful in vivo evaluation of this molecule requires careful planning and execution of experiments, with particular attention to formulation and pharmacodynamic assessment. The protocols and data presented here provide a foundation for researchers to design and conduct robust in vivo studies to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK9 targeting PROTAC L055 inhibits ERα-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC CDK9 Degrader-8 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of PROTAC (Proteolysis Targeting Chimera) CDK9 degraders in mouse models, with a focus on "PROTAC CDK9 degrader-8" and other well-documented examples such as dCDK9-202, B03, and CP-07. These protocols are intended to guide researchers in designing and executing preclinical efficacy and pharmacodynamic studies.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers.[1][2] PROTACs are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] PROTAC CDK9 degraders offer a promising strategy to eliminate CDK9 protein, thereby inhibiting cancer cell proliferation and survival.[4][5] This document outlines the essential methodologies for evaluating these degraders in relevant mouse xenograft models.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway, the mechanism of action for PROTAC CDK9 degraders, and a general experimental workflow for in vivo studies.
Caption: Simplified CDK9 signaling pathway in cancer.
Caption: Mechanism of CDK9 degradation by PROTAC technology.
Caption: General workflow for a xenograft study.
Quantitative Data Summary
The following tables summarize key in vivo data for several PROTAC CDK9 degraders.
Table 1: In Vivo Efficacy of PROTAC CDK9 Degraders
| Degrader | Mouse Model | Cancer Cell Line | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| dCDK9-202 | NCG Xenograft | TC-71 (Ewing Sarcoma) | Intravenous (IV) | 10 mg/kg | Significant tumor growth inhibition | [1] |
| B03 | AML Xenograft | MV4-11 (AML) | Intravenous (IV) | 5 mg/kg | ~50% CDK9 degradation in tumor | [6] |
| CP-07 | BALB/c Nude | 22RV1 (Prostate Cancer) | Intraperitoneal (IP) | 20 mg/kg | 75.1% | [7][8] |
| CDK9 degrader-1 | Xenograft | HCT116 (Colon Cancer) | Not Specified | Not Specified | Antitumor activity observed | [9] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Degrader | Mouse Model | Parameter | Value | Method | Reference |
| dCDK9-202 | NCG | CDK9 Degradation | Rapid reduction in tumor tissue within 2 hours | Western Blot | [1] |
| B03 | AML | Plasma Half-life (t½) | > 1.3 hours | Pharmacokinetic analysis | [10] |
| B03 | AML | CDK9 Degradation | ~50% reduction in tumor at 3 hours post-dose (20 mg/kg IV) | Western Blot | [6] |
Detailed Experimental Protocols
Protocol 1: General Xenograft Tumor Model Establishment
Materials:
-
Cancer cell line of interest (e.g., TC-71, MV4-11, 22RV1)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NCG, BALB/c nude), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols to achieve a sufficient number for implantation. Ensure cells are in the logarithmic growth phase and have high viability.
-
Cell Preparation: On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in a solution of sterile PBS or a PBS/Matrigel mixture (typically 1:1 ratio). The final cell concentration should be adjusted to allow for injection of the desired number of cells (e.g., 5-10 x 10^6 cells) in a volume of 100-200 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of PROTAC CDK9 Degrader (dCDK9-202 Example)
Materials:
-
dCDK9-202
-
Vehicle for formulation (e.g., a mixture of DMSO, PEG300, Tween 80, and saline). The exact vehicle composition should be optimized for solubility and tolerability. A common vehicle for intravenous injection of PROTACs is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[4][11]
-
Sterile syringes and needles appropriate for the route of administration.
Procedure (Efficacy Study):
-
Formulation Preparation: Prepare the dosing solution of dCDK9-202 in the chosen vehicle on each day of treatment.
-
Administration: For the TC-71 xenograft model, dCDK9-202 was administered intravenously at a dose of 10 mg/kg.[1] The treatment was carried out for a 12-day period, although the exact frequency (e.g., daily, every other day) should be determined based on the compound's pharmacokinetic profile and tolerability.[1]
-
Monitoring: Throughout the treatment period, monitor tumor volume and the body weight of the mice 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Protocol 3: Pharmacodynamic Analysis of CDK9 Degradation
Materials:
-
Tumor-bearing mice
-
PROTAC CDK9 degrader
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Dosing: Administer a single dose of the PROTAC CDK9 degrader to tumor-bearing mice (e.g., 10 mg/kg of dCDK9-202 intravenously).[1]
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize cohorts of mice and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissues in lysis buffer and clear the lysates by centrifugation.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CDK9 and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the level of CDK9 protein relative to the loading control at each time point, compared to the vehicle-treated control group.
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of PROTAC CDK9 degraders in mouse models. Careful optimization of experimental parameters, including the choice of mouse model, vehicle formulation, and dosing regimen, is crucial for obtaining reliable and reproducible results. These studies are essential for advancing our understanding of the therapeutic potential of CDK9 degradation in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Determining the Optimal Concentration of PROTAC CDK9 Degrader-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] PROTAC CDK9 degrader-8 is a potent heterobifunctional molecule designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation.[2] CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers.[1][3][4] Unlike traditional inhibitors that only block the protein's activity, PROTACs eliminate the target protein entirely, offering a potentially more profound and sustained therapeutic effect.[5]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for in vitro studies. The following protocols outline key experiments to characterize its degradation activity, assess its impact on cell viability, and confirm its mechanism of action.
Principle of Action
This compound functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK9, marking it for degradation by the proteasome.[1] The PROTAC molecule is then released and can catalytically induce the degradation of multiple CDK9 proteins.[1]
Key Experimental Parameters
To determine the optimal concentration of a PROTAC, two key parameters are essential:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[6]
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[6]
It is also crucial to assess the IC50 for cell viability to ensure that the degradation effects are not a result of general cytotoxicity.[6] this compound has a reported IC50 value of 0.01 μM for CDK9 inhibition.[2]
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experimental protocols.
Table 1: Dose-Response of this compound on CDK9 Protein Levels
| Concentration (nM) | CDK9 Protein Level (Normalized to Vehicle) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
Table 2: Time-Course of CDK9 Degradation by this compound
| Time (hours) | CDK9 Protein Level (Normalized to 0h) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 3: Cell Viability in Response to this compound
| Concentration (nM) | % Cell Viability (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 |
Mandatory Visualizations
Caption: CDK9 Signaling and PROTAC-mediated Degradation Pathway.
Caption: Experimental Workflow for Optimal Concentration Determination.
Experimental Protocols
Protocol 1: Dose-Response Analysis for CDK9 Degradation
This protocol determines the concentration-dependent degradation of CDK9.
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HCT116, MOLM-13) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.[5]
-
PROTAC Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing periodically.[7]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
-
Data Analysis:
Protocol 2: Time-Course Analysis of CDK9 Degradation
This protocol identifies the optimal treatment duration for CDK9 degradation.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 or a concentration that gives Dmax).[8]
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) after treatment.[8]
-
Western Blot Analysis: Perform western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized CDK9 protein levels against time to visualize the degradation kinetics and determine the time to reach Dmax.[8]
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[6]
-
PROTAC Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment.[6]
-
Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).[6]
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[6]
Protocol 4: Mechanism of Action Validation
This protocol confirms that CDK9 degradation is proteasome-dependent.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.[8][9]
-
PROTAC Co-treatment: Add this compound at a concentration that gives significant degradation (e.g., Dmax concentration) and incubate for the optimal duration determined in Protocol 2.
-
Western Blot Analysis: Perform western blotting for CDK9 as described in Protocol 1.
-
Data Analysis: Compare the CDK9 levels in cells treated with the PROTAC alone versus those pre-treated with the inhibitors. A rescue of CDK9 degradation in the presence of the inhibitors confirms a proteasome-mediated mechanism.[8]
Troubleshooting
-
No or Weak Degradation:
-
Suboptimal Concentration/Time: Perform a broader dose-response and time-course experiment.[8]
-
Low E3 Ligase Expression: Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via western blot or qPCR.[8]
-
Low Cell Permeability: Consider using a different cell line or consult literature for similar PROTACs to assess permeability.[10]
-
-
"Hook Effect" Observed:
-
This phenomenon, where degradation efficiency decreases at high concentrations, is characteristic of PROTACs.[6] It occurs due to the formation of non-productive binary complexes instead of the required ternary complex.[6]
-
Solution: Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.[8]
-
-
High Cell Toxicity:
Conclusion
By following these protocols, researchers can systematically determine the optimal concentration and treatment conditions for this compound in their specific cellular models. This will enable robust and reproducible experiments to further investigate the therapeutic potential of targeted CDK9 degradation.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC CDK9 Degrader-8 in MYC-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes are potent drivers of tumorigenesis, yet remain challenging to target directly. A promising therapeutic strategy is to target cellular machinery on which MYC-driven cancers are critically dependent. Cyclin-dependent kinase 9 (CDK9) has emerged as a key vulnerability in this context. CDK9 is a central component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation. In MYC-driven cancers, there is a heightened dependence on CDK9 for the transcription of MYC itself and its target genes.
Proteolysis-targeting chimeras (PROTACs) offer a novel and potent therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their enzymatic activity. This approach can lead to a more profound and sustained downstream effect. PROTAC CDK9 degrader-8 is a heterobifunctional molecule designed to specifically target CDK9 for ubiquitination and subsequent proteasomal degradation. These application notes provide an overview of the utility of this compound in studying and potentially treating MYC-driven cancers, along with detailed protocols for its characterization.
Mechanism of Action
This compound functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate CDK9, marking it for degradation by the 26S proteasome. The degradation of CDK9 leads to a reduction in transcriptional elongation of MYC and its target genes, ultimately resulting in cell cycle arrest and apoptosis in MYC-addicted cancer cells. A key advantage of CDK9 degradation over inhibition is the potential to overcome compensatory feedback mechanisms that can limit the efficacy of traditional inhibitors.[1][2][3][4]
Quantitative Data Summary
The efficacy of PROTAC CDK9 degraders is quantified by their half-maximal inhibitory concentration (IC50) for cell viability and their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for the target protein. While comprehensive degradation data for "this compound" is emerging, the following table includes its reported IC50 value and representative data from other highly potent and selective CDK9 degraders to provide a comparative context.
| Compound Name | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| This compound (compound 21) | CDK9 | Not Specified | 10 | Not Reported | Not Reported | [5] |
| KI-CDK9d-32 | CDK9 | MOLT-4 | 82.6 | 0.89 | 97.7 | [4][6][7] |
| dCDK9-202 | CDK9 | TC-71 | 8.5 | 3.5 | >99 | [8] |
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK9 in MYC-driven transcription and the mechanism of action for a PROTAC CDK9 degrader.
Caption: CDK9-MYC signaling pathway and PROTAC-mediated degradation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Western Blot Analysis for CDK9 Degradation
This protocol is for determining the dose- and time-dependent degradation of CDK9 and the effect on downstream signaling molecules.
Materials:
-
MYC-driven cancer cell lines (e.g., MOLT-4, TC-71)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-MYC, anti-phospho-RNAPII (Ser2), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 4, 8, or 24 hours) to determine DC50. For time-course experiments, treat cells with a fixed concentration (e.g., 10x DC50) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer, followed by boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the dose-response data to a non-linear regression curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability to determine the IC50 of this compound.
Materials:
-
MYC-driven cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of the diluted compound or DMSO vehicle to the respective wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure luminescence using a luminometer. Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
MYC-driven cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Compound Administration: Administer this compound and vehicle control according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Pharmacodynamic (PD) Analysis: At specified time points after the final dose, a subset of mice can be euthanized to collect tumors for Western blot analysis to confirm CDK9 degradation and MYC downregulation in vivo.[8]
-
Efficacy Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size. Euthanize all mice and excise tumors for final weight measurement and further analysis.
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to assess anti-tumor efficacy.
Disclaimer: These protocols provide a general guide. Researchers should optimize conditions based on their specific cell lines, reagents, and experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KI-CDK9d-32 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing PROTAC CDK9 Degrader-8 in Acute Myeloid Leukemia (AML) Cell Lines
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. Cyclin-dependent kinase 9 (CDK9) has emerged as a promising therapeutic target in AML due to its critical role in regulating transcriptional elongation of key oncogenes and anti-apoptotic proteins, such as MYC and MCL-1.[1][2] Inhibition of CDK9 can lead to the downregulation of these survival factors and induce apoptosis in leukemia cells.
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, induce its degradation.[3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC CDK9 degrader-8 (also referred to as compound 21) is a potent CDK9 degrader with a reported IC50 of 0.01 µM.[4] This document provides detailed application notes and protocols for the use of this compound in AML cell lines for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate CDK9. The molecule forms a ternary complex with CDK9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[5] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of CDK9. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the CDK9 protein.[3] The degradation of CDK9 leads to the suppression of transcriptional elongation of its target genes, including the anti-apoptotic protein MCL-1 and the oncogene MYC, ultimately inducing apoptosis in cancer cells.[6][7]
Data Presentation
The following tables summarize representative quantitative data for CDK9 degraders in AML cell lines. Note that specific DC50 and Dmax values for this compound are not yet publicly available. The data presented for other potent CDK9 degraders can be used as a reference for expected efficacy.
Table 1: Anti-proliferative and Degradation Activity of Representative CDK9 PROTACs in AML Cell Lines
| Compound | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| This compound (Compound 21) | Not Specified | 10 | Not Reported | Not Reported | [4] |
| dCDK9-202 | TC-71 (Ewing Sarcoma) | 8.5 | 3.5 | >99 | [8] |
| PROTAC CDK9 degrader-6 | MV4-11 (AML) | Not Reported | 100 (CDK9_42) | >90 (at 1µM) | [9] |
| B03 | MV4-11 (AML) | Not Reported | ~7.6 | Not Reported | [10] |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Downstream Effects of a Representative CDK9 Degrader (PROTAC CDK9 degrader-6) in MV4-11 AML Cells
| Treatment (1 µM for 6h) | Target Protein | % Degradation | Downstream Effect | Reference |
| PROTAC CDK9 degrader-6 | CDK9 | >90% | Decrease in MCL-1 protein levels | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound in AML cell lines.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of the degrader on the proliferation and viability of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed AML cells in the opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentration range should typically span from picomolar to micromolar.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plates for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for CDK9 Degradation
This protocol is used to quantify the extent of CDK9 protein degradation following treatment with the PROTAC.
Materials:
-
AML cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-MCL-1, anti-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed AML cells in 6-well plates at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.
-
Harvest cells, wash with cold PBS, and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal and quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Calculate DC50 and Dmax values from the dose-response and time-course experiments.
Apoptosis Assay (e.g., using Annexin V/PI Staining)
This flow cytometry-based assay detects the induction of apoptosis by the degrader.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for evaluating a PROTAC and the CDK9 signaling pathway in AML.
References
- 1. Integrated bioinformatics and functional studies identify CDK9 as a potential prognostic biomarker and therapeutic target in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC CDK9 Degrader-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental workflow for evaluating the efficacy and mechanism of action of PROTAC CDK9 degrader-8. This document includes detailed protocols for key cellular and molecular assays, summaries of expected quantitative data, and diagrams illustrating the relevant signaling pathway and experimental procedures.
Introduction: Targeting CDK9 with PROTAC Technology
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcription elongation.[1][2] It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting the transcription of key genes, including those with short-lived mRNAs like the proto-oncogene MYC.[3][4] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[2][5][6]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[7][8] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[9] this compound is a potent, selective degrader of CDK9 designed for cancer research, with a reported IC50 value of 0.01 µM.[10] This document outlines the experimental procedures to validate its activity.
Signaling Pathway and Mechanism of Action
CDK9, as part of the P-TEFb complex, phosphorylates Serine 2 of the RNAPII C-terminal domain, a crucial step for releasing paused RNAPII and enabling productive gene transcription.[3] Inhibition or degradation of CDK9 is expected to decrease this phosphorylation, leading to the downregulation of anti-apoptotic and oncogenic proteins such as Mcl-1 and c-Myc.[3][8]
A PROTAC like CDK9 degrader-8 works by inducing the formation of a ternary complex between CDK9 and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[7][8] This proximity leads to the poly-ubiquitination of CDK9, marking it for degradation by the 26S proteasome, thereby eliminating the protein and its function.[8][11]
Data Presentation
Quantitative data from the described experiments should be recorded and summarized for clear interpretation and comparison.
Table 1: Potency and Efficacy of CDK9 Degraders
| Compound | Cell Line | IC50 (Cell Viability) | DC50 (CDK9 Degradation) | Dmax (%) |
|---|---|---|---|---|
| This compound | User-defined | 0.01 µM[10] | To be determined | To be determined |
| dCDK9-202 (Example) | TC-71 | Not Reported | 3.5 nM | >99%[12] |
| C3 (Example) | SCLC lines | Low nM | Not Reported | Not Reported[13] |
| THAL-SNS-032 (Example) | MOLM14 | 5 nM | 10 nM | ~90%[14] |
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Supplier & Cat. No. | Dilution | Expected MW |
|---|---|---|---|
| Total CDK9 | Cell Signaling #2316 | 1:1000 | 42, 55 kDa[15] |
| Phospho-RNAPII (Ser2) | Vendor-specific | As recommended | ~240 kDa |
| Total RNAPII | Vendor-specific | As recommended | ~240 kDa |
| c-Myc | Vendor-specific | As recommended | ~62 kDa |
| Mcl-1 | Vendor-specific | As recommended | ~40 kDa |
| VHL or CRBN | Vendor-specific | As recommended | ~24 kDa / ~55 kDa |
| β-Actin (Loading Control) | Vendor-specific | As recommended | ~42 kDa |
Experimental Workflow
The overall workflow involves treating cancer cells with this compound and subsequently performing a series of assays to measure target degradation, downstream pathway modulation, and cellular effects.
Detailed Experimental Protocols
-
Cell Seeding : Plate a suitable cancer cell line (e.g., HCT116, MOLT-4) in 6-well plates for protein/RNA analysis or 96-well plates for viability assays. Seed at a density that ensures 70-80% confluency at the time of harvest.[3]
-
Compound Preparation : Prepare a stock solution of this compound in DMSO.[16] Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations for the experiment. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment :
-
Dose-Response : Treat cells with serially diluted concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 6, 12, or 24 hours).[1][8]
-
Time-Course : Treat cells with a fixed concentration of the PROTAC (e.g., 10x the DC50 value) and harvest at various time points (e.g., 2, 4, 8, 24 hours).[16]
-
This protocol is used to quantify the degradation of CDK9 and assess the impact on downstream signaling proteins.[3][8]
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][17]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
Sample Preparation : Normalize all samples to the same protein concentration. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[3]
-
Gel Electrophoresis : Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine SDS-PAGE gel.[3]
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[3]
-
Antibody Incubation :
-
Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Analysis : Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-Actin) to determine the percentage of remaining protein and calculate DC50.
This assay measures cell proliferation and cytotoxicity by quantifying ATP, an indicator of metabolically active cells.[7][9]
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium.[9]
-
Compound Treatment : The next day, treat cells with a serial dilution of this compound. Include vehicle-only control wells.
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[9]
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Record luminescence using a plate-reading luminometer.[9]
-
Analysis : Subtract the background luminescence (media-only wells) from all measurements. Normalize the data to the vehicle-treated wells (as 100% viability) and plot a dose-response curve to calculate the IC50 value.
This protocol is for measuring changes in the mRNA levels of CDK9 target genes, such as MYC.[16][18]
-
Cell Harvesting : Following treatment, wash cells with ice-cold PBS and prepare for RNA extraction.
-
RNA Extraction : Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Include an on-column DNase I digestion step to remove genomic DNA.[16]
-
RNA Quantification : Determine the RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.[16]
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[16]
-
qPCR :
-
Prepare a reaction mix containing SYBR Green master mix, gene-specific primers (for MYC, CDK9, and a housekeeping gene like 18S rRNA or GAPDH), and the diluted cDNA template.[18][19]
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[16]
-
-
Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
This protocol validates the PROTAC's mechanism by confirming the formation of the CDK9-PROTAC-E3 ligase ternary complex.[20][21]
-
Cell Treatment : Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the complex. Treat with this compound (e.g., 100 nM) or DMSO for 4-6 hours.[20]
-
Cell Lysis : Lyse cells in a cold, non-denaturing lysis buffer containing protease and phosphatase inhibitors.[20][22]
-
Pre-clearing : Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[20][23]
-
Immunoprecipitation :
-
Washing : Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer to remove unbound proteins.[20]
-
Elution and Analysis : Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluate by Western blot, probing for CDK9 and the E3 ligase. The presence of CDK9 in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms ternary complex formation.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. oaepublish.com [oaepublish.com]
- 20. benchchem.com [benchchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 23. bitesizebio.com [bitesizebio.com]
PROTAC CDK9 degrader-8 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-8, also identified as compound 21 in the literature, is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 is a compelling therapeutic target in various cancers.[3][4][5] Overexpression of CDK9 can lead to the upregulation of anti-apoptotic proteins, such as Mcl-1, promoting cancer cell survival.[6][7] PROTAC (Proteolysis-Targeting Chimera) technology offers a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins. This application note provides detailed information on the solubility and preparation of this compound for experimental use, along with protocols for key assays to evaluate its biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Compound Name | This compound (Compound 21) | [1][2] |
| Molecular Formula | C44H52Cl2N10O7 | [1] |
| Molecular Weight | 903.85 g/mol | [1] |
| Biological Activity | IC50 = 0.01 µM | [1][2] |
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| DMSO | Data not available from primary literature. High solubility is expected based on typical PROTAC characteristics. | 10 mM (9.04 mg/mL) or higher, subject to empirical determination. | -20°C for short-term (1-2 months), -80°C for long-term (up to 6 months). Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | Not recommended as a primary solvent. | - | - |
| Water | Insoluble. | - | - |
Signaling Pathway and Mechanism of Action
This compound functions by inducing the degradation of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb, which also comprises a cyclin partner (like Cyclin T1), phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and subsequent transcriptional elongation of target genes, including those involved in cell survival and proliferation.[4][6] By degrading CDK9, this PROTAC effectively shuts down this process, leading to decreased transcription of oncogenes and induction of apoptosis in cancer cells.[3][7]
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in cell-based assays involves several key steps, from compound preparation to data analysis.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
-
Volume (µL) = (Mass of compound (mg) / 903.85 g/mol ) * 100,000
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term or -80°C for long-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for treating the cells.
-
Ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Western Blot for CDK9 Degradation
Objective: To determine the dose- and time-dependent degradation of CDK9 protein following treatment with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known CDK9 expression)
-
This compound working solutions
-
6-well or 12-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CDK9 remaining relative to the vehicle-treated control.
-
Plot the percentage of CDK9 remaining against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cell line of interest
-
This compound working solutions
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48, 72, or 96 hours). Include a vehicle control.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.
Materials:
-
Cell line of interest
-
This compound working solutions
-
6-well tissue culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Identify the different cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in the treated samples to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Making de-grade | Koch Institute [ki.mit.edu]
- 6. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 7. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CDK9 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from paused to productive transcription.[1][2] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for therapeutic intervention.[2][3] One emerging therapeutic strategy is the targeted degradation of CDK9, often utilizing Proteolysis Targeting Chimeras (PROTACs), which induce its ubiquitination and subsequent degradation by the proteasome.[4][5][6][7][8][9] Western blotting is an essential technique to quantify the degradation of CDK9 and assess the downstream consequences on its signaling pathway.
These application notes provide a detailed protocol for the measurement of CDK9 degradation by Western blot, including expected quantitative outcomes and a diagram of the relevant signaling pathway.
CDK9 Signaling and Degradation Pathway
CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the active P-TEFb complex.[10] This complex is crucial for the phosphorylation of RNAPII at Serine 2 (Ser2), a key step for productive gene transcription.[1] Inhibition or degradation of CDK9 leads to a decrease in p-Ser2-RNAPII levels and subsequently reduces the transcription of genes with short-lived mRNAs, including the proto-oncogene c-Myc and the anti-apoptotic protein Mcl-1.[1][2]
Targeted degradation of CDK9 is often achieved using PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase (e.g., Cereblon or Skp2) to CDK9, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[6][11][12][13] This approach not only ablates the kinase activity but also the scaffolding functions of CDK9.[4][5][7][8][9]
Caption: CDK9 signaling pathway and targeted degradation workflow.
Quantitative Data Summary
The following table summarizes expected quantitative results from Western blot analysis following treatment with a CDK9 degrader. Data should be presented as a fold change relative to a vehicle-treated control (e.g., DMSO).
| Target Protein | Expected Change with Degrader | Biological Role & Rationale |
| CDK9 | Decrease | Direct target of the degrader; reduction confirms degradation.[6][14] |
| p-RNAPII (Ser2) | Decrease | Direct substrate of CDK9; a marker of transcriptional elongation.[1][15] |
| Total RNAPII | No Change | Serves as a loading control and indicates that the effect is specific to phosphorylation.[15] |
| Mcl-1 | Decrease | Anti-apoptotic protein with a short half-life, transcriptionally regulated by CDK9.[1][2][6] |
| c-Myc | Decrease | Oncogenic transcription factor whose expression is dependent on CDK9 activity.[1][4][5][7][8][9] |
| Cleaved PARP | Increase | A marker of apoptosis, expected to increase as a consequence of inhibiting pro-survival signals.[2] |
| Loading Control (e.g., GAPDH, β-Actin, Tubulin) | No Change | Ensures equal protein loading across lanes.[14][15] |
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of CDK9 degradation.
Detailed Experimental Protocol
This protocol provides a detailed methodology for a typical Western blot experiment to analyze the effects of a CDK9 degrader.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HCT116, MOLT-4, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1][6]
-
Degrader Preparation: Prepare a stock solution of the CDK9 degrader in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: It is recommended to perform both a dose-response (e.g., 1, 10, 100, 1000 nM) and a time-course (e.g., 2, 4, 8, 24 hours) experiment.[1][16] Replace the existing medium with the medium containing the various concentrations of the degrader or vehicle control (DMSO). Incubate the cells for the desired time periods.
II. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][2][15][17][18] RIPA buffer is recommended for its ability to solubilize nuclear and mitochondrial proteins.[17][18]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[1][15]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[1][15] Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][15]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.[1][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1][15]
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[1][15]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.[1][2][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A wet transfer system is recommended for high molecular weight proteins like RNAPII.[2][15]
IV. Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[2][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2][15] Recommended primary antibodies and dilutions are listed below. Note that CDK9 has two isoforms, a 42 kDa and a less abundant 55 kDa isoform, which may both be detected.[10][19]
-
Anti-p-RNAPII (Ser2) (e.g., 1:1000 dilution)
-
Anti-Total RNAPII (e.g., 1:1000 dilution)
-
Anti-c-Myc (e.g., 1:1000 dilution)
-
Anti-Mcl-1 (e.g., 1:1000 dilution)
-
Anti-Cleaved PARP (e.g., 1:1000 dilution)
-
Anti-GAPDH or Anti-β-Actin (e.g., 1:1000-1:5000 dilution)[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2][15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[2]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak CDK9 signal | Inefficient protein extraction | Use a harsher lysis buffer like RIPA. Ensure adequate protease inhibitors. |
| Low protein concentration | Load a higher amount of protein (30-40 µg). | |
| Ineffective antibody | Use a validated antibody for Western blot at the recommended dilution.[10][19][20][21] | |
| Inconsistent loading control | Inaccurate protein quantification | Re-quantify lysates using a BCA assay. Ensure accurate pipetting.[15] |
| Cytotoxicity of the degrader | Lower the degrader concentration or shorten the treatment time.[15] | |
| High background | Insufficient blocking | Increase blocking time to 1-2 hours or use a different blocking agent. |
| Insufficient washing | Increase the number and duration of washes with TBST.[15] | |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK9 recruits HUWE1 to degrade RARα and offers therapeutic opportunities for cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Ubiquitylation of Cdk9 by Skp2 Facilitates Optimal Tat Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction between Cyclin T1 and SCFSKP2 Targets CDK9 for Ubiquitination and Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders | MDPI [mdpi.com]
- 17. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 19. CDK9 (C12F7) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 20. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
- 21. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC CDK9 Degrader-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC CDK9 degrader-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9) through the ubiquitin-proteasome system.[1][2] It functions by simultaneously binding to both CDK9 and an E3 ubiquitin ligase, forming a ternary complex.[1][] This proximity facilitates the tagging of CDK9 with ubiquitin molecules by the E3 ligase, marking it for degradation by the proteasome.[1] This event-driven pharmacology allows for the catalytic removal of the CDK9 protein, which can lead to more profound and sustained downstream effects compared to simple inhibition.[4][5]
Figure 1: Mechanism of Action of this compound.
Q2: What is the significance of the linker in this compound's efficacy?
The linker connecting the CDK9-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy.[6][7] Its length, composition, and attachment points influence the formation and stability of the ternary complex.[][6] An optimal linker facilitates the proper spatial orientation of CDK9 and the E3 ligase for efficient ubiquitination.[7][8] If the linker is too short, steric hindrance may prevent ternary complex formation, while a linker that is too long may not effectively bring the two proteins into proximity.[6][7] Linker composition also impacts physicochemical properties like solubility and cell permeability.[6][9]
Q3: My degradation efficiency is low. What are the potential causes and solutions?
Low degradation efficiency can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Action |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration. Be aware of the "hook effect," where excessively high concentrations can disrupt ternary complex formation and reduce efficacy.[6] |
| Poor Cell Permeability | Assess cellular uptake of the PROTAC. If permeability is low, consider modifying the linker to improve physicochemical properties, for instance, by incorporating polyethylene (B3416737) glycol (PEG) elements to enhance solubility.[6][7] |
| Inefficient Ternary Complex Formation | This could be due to a suboptimal linker.[6] Consider synthesizing and testing analogs with varying linker lengths and compositions.[][9] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure ternary complex formation.[6] |
| Cell Line Specific Factors | The expression levels of the target E3 ligase (e.g., Cereblon) can vary between cell lines, impacting PROTAC efficacy.[10] Quantify E3 ligase levels in your cell model. |
| Drug Efflux | Overexpression of multidrug resistance transporters like ABCB1 can be a mechanism of resistance to CDK9 PROTACs, actively pumping the degrader out of the cell.[11] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];Start [label="Low Degradation\nEfficiency Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dose_Response [label="Perform Dose-Response\nCurve (Check for Hook Effect)", fillcolor="#FBBC05"]; Permeability [label="Assess Cell\nPermeability", fillcolor="#FBBC05"]; Linker_Opt [label="Synthesize Analogs with\nModified Linkers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biophysical [label="Biophysical Assays\n(SPR, ITC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3_Levels [label="Quantify E3 Ligase\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efflux [label="Investigate Drug\nEfflux Pumps", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Improved Efficacy", shape=ellipse, fillcolor="#FFFFFF"];
Start -> Dose_Response; Dose_Response -> Permeability [label="If optimal dose is ineffective"]; Permeability -> Linker_Opt [label="If permeability is low"]; Dose_Response -> Linker_Opt [label="If hook effect is severe"]; Linker_Opt -> Biophysical; Biophysical -> Outcome; Permeability -> E3_Levels [label="If permeability is adequate"]; E3_Levels -> Efflux [label="If E3 levels are sufficient"]; Efflux -> Outcome; }
Figure 2: Troubleshooting workflow for low degradation efficiency.
Q4: Is this compound selective for CDK9?
Developing highly selective CDK inhibitors is challenging due to the conserved ATP-binding sites across the CDK family.[1][2] However, the PROTAC strategy offers an advantage by exploiting differential surface lysine (B10760008) residues for ubiquitination, which can enhance selectivity.[1] Some CDK9 degraders have demonstrated high selectivity for CDK9 over other CDKs.[1][12] For instance, the degrader dCDK9-202 showed high selectivity for CDK9 with minimal off-target degradation of other CDKs or the common neo-substrates of Cereblon, IKZF1/3, at early time points.[12] It is crucial to experimentally verify the selectivity of this compound in your system of interest by profiling its effect on other CDK family members.
Q5: Can resistance to this compound develop?
Yes, resistance to CDK9-targeted therapies, including PROTACs, can occur. One identified mechanism is the L156F mutation in the kinase domain of CDK9.[13] This mutation can cause steric hindrance, disrupting the binding of the PROTAC's warhead to CDK9 and consequently reducing degradation efficiency.[13] This specific mutation has been shown to confer resistance to both ATP-competitive inhibitors and PROTAC degraders.[13]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant CDK9 degraders for comparative purposes.
| Compound | Target | IC50 (µM) | DC50 (µM) | Cell Line | Reference |
| This compound (compound 21) | CDK9 | 0.01 | Not Reported | Not Specified | [14] |
| PROTAC CDK9 degrader-5 | CDK9 (isoform 42) | Not Reported | 0.10 | MV4-11 | [15] |
| PROTAC CDK9 degrader-5 | CDK9 (isoform 55) | Not Reported | 0.14 | MV4-11 | [15] |
| dCDK9-202 | CDK9 | Not Reported | 0.0035 | TC-71 | [12][16] |
| B03 | CDK9 | Not Reported | 0.00762 | MV4-11 / MOLM13 | [10] |
| KI-CDK9d-32 | CDK9 | Not Reported | 0.00089 | Not Specified | [16] |
Experimental Protocols
1. Western Blot for CDK9 Degradation
-
Objective: To quantify the reduction in cellular CDK9 protein levels following treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against CDK9 overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize CDK9 band intensity to a loading control (e.g., GAPDH or β-actin).
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of CDK9 degradation on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated control wells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
3. Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the concentration of this compound required to inhibit 50% of CDK9 kinase activity (IC50).[4]
-
Methodology:
-
Reaction Setup: In a microplate, combine recombinant CDK9/cyclin T1 enzyme with a specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Use a detection reagent that measures either the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or the amount of phosphorylated substrate (e.g., using a phosphospecific antibody).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
-
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Making de-grade | Koch Institute [ki.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
troubleshooting off-target effects of PROTAC CDK9 degrader-8
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers using PROTAC CDK9 degrader-8. The content is designed for researchers, scientists, and drug development professionals to help identify and resolve potential issues encountered during experiments.
Understanding the Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] It functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing CDK9 degradation after treatment with this compound. What are the potential causes?
A1: Lack of degradation is a common issue that can stem from several factors related to the compound, the experimental setup, or the biological system.[5]
Troubleshooting Workflow:
Possible Causes and Solutions:
-
Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) instead of the necessary ternary complex, which reduces degradation efficiency.[5][6]
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[5]
-
-
Incorrect Timepoint: The kinetics of degradation can vary. Protein synthesis may counteract degradation at later time points.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal time for observing maximal degradation (Dmax).[7]
-
-
Low E3 Ligase Expression: The recruited E3 ligase (e.g., Cereblon for pomalidomide-based degraders) must be present in sufficient quantities in your cell line.[8]
-
Solution: Verify the expression of the relevant E3 ligase in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line.
-
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[9]
Q2: I'm observing high cytotoxicity. How do I determine if it's an on-target or off-target effect?
A2: High cytotoxicity can be an expected outcome if the cell line is highly dependent on CDK9 for survival (on-target toxicity).[8][11] However, it can also result from the degradation of other essential proteins (off-target effects).[12]
Distinguishing On-Target vs. Off-Target Toxicity:
-
Use a Non-degrading Control: Synthesize or obtain a control compound where the E3 ligase binder is inactive but the CDK9 binder is intact. If the control compound is not toxic, the cytotoxicity is likely due to protein degradation (either on- or off-target).
-
Correlate Viability with Degradation: Perform a dose-response for both CDK9 degradation (Western blot) and cell viability (e.g., CellTiter-Glo) in parallel. If cytotoxicity occurs at concentrations much higher or lower than those required for CDK9 degradation, off-target effects are likely.[8]
-
Rescue Experiment: If possible, express a degrader-resistant mutant of CDK9 in the cells. If this rescues the cells from cytotoxicity, the effect is on-target.
-
Proteomics Analysis: Use quantitative proteomics to identify other proteins that are degraded alongside CDK9. This is the most direct way to identify off-target degradation.[13][14]
Q3: How can I identify specific off-target proteins of this compound?
A3: Mass spectrometry-based proteomics is the gold standard for identifying off-target effects in an unbiased, proteome-wide manner.[15][16] Kinase profiling can also reveal off-target inhibitory activity.
1. Global Proteomics: Treat cells with this compound (at a concentration that gives robust CDK9 degradation) and a vehicle control. A short treatment time (<6 hours) is often used to focus on direct targets.[16] Analyze cell lysates using LC-MS/MS to identify and quantify thousands of proteins. Proteins that are significantly and dose-dependently downregulated are potential off-targets.[10]
Hypothetical Proteomics Data Summary:
| Protein | Fold Change (Degrader vs. Vehicle) | p-value | Potential Role |
|---|---|---|---|
| CDK9 | -16.7 | <0.0001 | On-Target |
| CDK7 | -1.2 | 0.25 | No significant change |
| BRD4 | -1.1 | 0.31 | No significant change |
| ZFP91 | -4.5 | 0.005 | Off-Target (Zinc Finger Protein)[17] |
| Kinase X | -3.8 | 0.009 | Off-Target (Structurally similar kinase) |
2. Kinase Profiling: To assess if the CDK9-binding part of the PROTAC has off-target inhibitory effects (which can contribute to toxicity), screen the compound against a large panel of kinases.[18][19]
Hypothetical Kinase Profiling Data (% Inhibition @ 1 µM):
| Kinase | % Inhibition | Notes |
|---|---|---|
| CDK9/CycT1 | 98% | On-Target |
| CDK2/CycA | 45% | Moderate off-target inhibition |
| CDK5/p25 | 65% | Significant off-target inhibition[1] |
| PIM1 | 5% | No significant inhibition |
| GSK3B | 8% | No significant inhibition |
Key Experimental Protocols
Protocol 1: Western Blotting for CDK9 Degradation
This protocol is used to quantify the reduction in CDK9 protein levels following treatment.
-
Cell Seeding: Plate cells at a density that will keep them in the log growth phase for the duration of the experiment.
-
PROTAC Treatment: The next day, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against CDK9 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-Actin) to normalize results.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Add a chemiluminescent substrate and capture the signal using a digital imager. Quantify band densities using software like ImageJ.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.[8]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well).
-
PROTAC Treatment: The following day, treat cells with a serial dilution of this compound. Include wells with vehicle control and wells with no cells (for background subtraction).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells (set to 100% viability) and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol can help confirm that this compound induces an interaction between CDK9 and the E3 ligase.
-
Cell Treatment: Treat cells with an effective concentration of this compound, a vehicle control, and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 2-4 hours) to allow complex formation without degradation.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose (B213101) beads.
-
Incubate the cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or CDK9 overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluates by Western blotting, probing for the presence of CDK9 and the E3 ligase. An increased amount of CDK9 in the E3 ligase immunoprecipitate (or vice-versa) in the PROTAC-treated sample indicates ternary complex formation.
CDK9 Signaling Pathway and Potential Downstream Effects
Degrading CDK9 impacts transcription by inhibiting the phosphorylation of RNA Polymerase II, which is required to release it from promoter-proximal pausing.[20][21][22] This can lead to the downregulation of short-lived transcripts, including key anti-apoptotic proteins and oncogenes, ultimately inducing cell cycle arrest or apoptosis in susceptible cancer cells.[1][11]
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. sapient.bio [sapient.bio]
- 15. biorxiv.org [biorxiv.org]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. news-medical.net [news-medical.net]
- 22. tandfonline.com [tandfonline.com]
issues with PROTAC CDK9 degrader-8 solubility in DMSO
Welcome to the Technical Support Center for PROTAC CDK9 Degrader-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on issues related to the solubility of this compound in DMSO and aqueous solutions. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this a known issue?
A1: Yes, solubility challenges are a known characteristic of many PROTAC molecules, including CDK9 degraders. Due to their high molecular weight and lipophilicity, PROTACs often exhibit limited solubility in common laboratory solvents, including DMSO. While specific solubility data for this compound is not widely published, related compounds in the same chemical series have shown variable solubility.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay?
A2: This is a common phenomenon known as precipitation upon solvent shifting. PROTACs are often significantly more soluble in a pure organic solvent like DMSO than in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity can cause the compound to crash out of solution.
Q3: What is the maximum concentration of DMSO that is generally recommended for cell-based assays?
A3: To minimize solvent-induced artifacts and cytotoxicity, it is advisable to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%. However, the optimal concentration can be cell-line dependent and should be determined empirically.
Q4: Can heating or sonication help to dissolve this compound in DMSO?
A4: Gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of PROTACs in DMSO. However, it is crucial to be cautious with temperature to avoid degradation of the compound. Always visually inspect the solution after these treatments to ensure that the compound has fully dissolved and remains in solution upon returning to room temperature.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Understanding the properties of this compound can help in devising an appropriate strategy to improve its solubility.
| Property | Value | Source |
| Compound Name | This compound (compound 21) | [1] |
| Molecular Formula | C44H52Cl2N10O7 | MedChemExpress |
| Molecular Weight | 903.85 g/mol | MedChemExpress |
| Structure | Contains a triazole linker | [2][3][4] |
While specific quantitative solubility data for this compound is not publicly available, the following table presents kinetic solubility data for a series of structurally related CDK9 degraders containing a triazole linker. This data can serve as a reference for expected solubility ranges and the impact of subtle structural modifications.[2][3][4]
| Compound | Linker Description | Kinetic Solubility (μM) in PBS | Lipophilicity (Chromatographic LogD) |
| Degrader 16 | Triazole position 1 | >200 | 3.5 |
| Degrader 17 | Triazole position 2 | 150 | 3.6 |
| Degrader 18 | Triazole position 3 | 100 | 3.7 |
| Degrader 19 | Triazole position 4 | 50 | 3.8 |
| Degrader 20 | Triazole position 5 | 25 | 3.9 |
| Degrader 21 (CDK9 degrader-8) | Triazole position 6 | Not Reported | 4.0 |
| Degrader 22 | Triazole position 7 | <10 | 4.1 |
Data adapted from Oluwatosin et al., ACS Med. Chem. Lett. 2023.[2][3][4]
Here are detailed protocols for methods to improve the solubility of this compound.
Protocol 1: Co-Solvent Formulation
This protocol utilizes a mixture of solvents to maintain the PROTAC in solution upon dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Aqueous buffer (e.g., saline, PBS, or cell culture medium)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
For a 1 mL final working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
-
Ensure thorough mixing by vortexing.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until a clear solution is formed.
-
Slowly add 450 µL of your aqueous buffer to the mixture while vortexing to achieve the final volume of 1 mL. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Perform further dilutions into the final assay medium cautiously, ensuring the compound remains in solution at each step.
Protocol 2: Kinetic Solubility Assay
This protocol allows you to determine the kinetic solubility of your PROTAC in a buffer of your choice.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well UV-transparent plates
-
Plate reader capable of measuring UV absorbance
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a standard 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Dilution in Aqueous Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO concentration into the wells of the 96-well filter plate. Then, add a larger volume (e.g., 245 µL) of the aqueous buffer to each well, resulting in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.
-
Filtration: Place the filter plate on top of a 96-well UV-transparent plate and centrifuge to separate any undissolved precipitate.
-
Quantification: Measure the UV absorbance of the filtrate in the UV-transparent plate at a wavelength where the compound has maximum absorbance.
-
Calculation: Create a standard curve using the DMSO serial dilutions and calculate the concentration of the PROTAC in the filtered aqueous solutions. The highest concentration that remains in solution is the kinetic solubility.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: PROTAC CDK9 Degrader-8
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of PROTAC CDK9 degrader-8. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). It is a heterobifunctional molecule consisting of a ligand that binds to CDK9, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. By bringing CDK9 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of CDK9, marking it for degradation by the cell's proteasome. This targeted degradation of CDK9 disrupts its critical role in transcriptional regulation, particularly the phosphorylation of RNA Polymerase II, leading to the downregulation of key oncogenes like MYC and anti-apoptotic proteins such as MCL1.[1][2]
Q2: What are the known resistance mechanisms to PROTAC CDK9 degraders?
Resistance to PROTAC CDK9 degraders can arise through several mechanisms:
-
Target-based mutations: Mutations in the CDK9 gene can alter the protein structure, preventing the PROTAC from binding effectively.
-
Upregulation of efflux pumps: Increased expression of multidrug resistance genes, such as ABCB1, can lead to the active removal of the PROTAC from the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Alterations in the E3 ligase or ubiquitin-proteasome system: Mutations or downregulation of the specific E3 ligase recruited by the PROTAC, or other components of the ubiquitin-proteasome pathway, can impair the degradation process.[5]
-
Activation of bypass signaling pathways: Cancer cells may develop resistance by upregulating alternative signaling pathways that compensate for the loss of CDK9 activity, allowing them to maintain proliferation and survival.[5]
Q3: My this compound is not showing any degradation of CDK9. What are the possible reasons?
Several factors could contribute to a lack of CDK9 degradation:
-
Suboptimal PROTAC concentration: PROTACs often exhibit a "hook effect," where degradation is less efficient at very high concentrations due to the formation of non-productive binary complexes. It is crucial to perform a dose-response experiment to identify the optimal concentration for degradation.
-
Low E3 ligase expression: The target cells must express the specific E3 ligase that your PROTAC is designed to recruit. Verify the expression levels of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line.
-
Poor cell permeability: The large size of PROTAC molecules can sometimes hinder their ability to cross the cell membrane.
-
Compound instability: The PROTAC may be unstable in the cell culture medium.
-
Incorrect experimental timeline: Degradation is a time-dependent process. You may need to optimize the treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No CDK9 Degradation | Incorrect PROTAC concentration (Hook Effect) | Perform a wide dose-response curve to find the optimal concentration. |
| Low E3 ligase expression in the cell line. | Confirm E3 ligase expression by Western blot or qPCR. Choose a different cell line if necessary. | |
| Poor cell permeability of the PROTAC. | Consider using a cell line with higher permeability or modify the PROTAC linker to improve physicochemical properties. | |
| Compound instability. | Assess the stability of the PROTAC in your experimental media over time. | |
| Inconsistent Degradation | Variable cell health or passage number. | Use cells within a consistent passage number range and ensure healthy, sub-confluent cultures. |
| Inconsistent treatment conditions. | Ensure accurate and consistent timing and concentration of PROTAC treatment. | |
| High Off-Target Effects | Non-specific binding of the PROTAC. | Use a more selective warhead for CDK9 or modify the linker to optimize ternary complex formation. |
| High PROTAC concentration. | Lower the concentration to the optimal range determined by your dose-response curve. | |
| Acquired Resistance | Mutation in CDK9. | Sequence the CDK9 gene in resistant cells to identify potential mutations. |
| Upregulation of efflux pumps. | Perform qPCR to assess the expression of multidrug resistance genes like ABCB1. | |
| Alterations in the ubiquitin-proteasome system. | Evaluate the expression and function of the relevant E3 ligase and other components of the UPS. |
Quantitative Data Summary
The following tables summarize key quantitative data for various CDK9 degraders to facilitate comparison.
Table 1: In Vitro Potency of Selected CDK9 Degraders
| Compound | Target Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| This compound | - | 10 | - | - | - | [6] |
| dCDK9-202 | TC-71 | 8.5 | 3.5 | >99 | CRBN | [7] |
| KI-CDK9d-08 | MOLT-4 | - | - | - | CRBN | [4] |
| THAL-SNS032 | TC-71 | - | 47.4 | - | CRBN | [7] |
| TB003 | - | 5 | - | - | - | [8][9] |
| TB008 | - | 3.5 | - | - | - | [9] |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. -: Data not available.
Experimental Protocols
Western Blotting for CDK9 Degradation
Objective: To quantify the levels of CDK9 protein following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for CDK9 and the loading control.
-
Normalize the CDK9 band intensity to the loading control.
-
Calculate the percentage of CDK9 degradation relative to the vehicle control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
PROTAC Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration.
-
Calculate the IC50 value using a suitable curve-fitting software.[4]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
Technical Support Center: Minimizing Cytotoxicity of PROTAC CDK9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the cytotoxicity of PROTAC CDK9 degrader-8 in your experiments.
Core Concepts: Understanding this compound
This compound is a potent bifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By hijacking the cell's ubiquitin-proteasome system, this PROTAC offers a powerful approach to target CDK9 in cancer research. The IC50 value for this compound has been reported as 0.01 μM[1][2].
The CDK9 Signaling Pathway and On-Target Toxicity
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, as it often leads to the overexpression of anti-apoptotic proteins and oncogenes like MYC[3][4].
Degradation of CDK9 can lead to cell cycle arrest and apoptosis, which, while the intended therapeutic effect in cancer cells, can manifest as cytotoxicity. This "on-target" toxicity is an important consideration in experimental design.
Troubleshooting Guide: High Cytotoxicity
Encountering high cytotoxicity is a common challenge in PROTAC-based experiments. This guide provides a structured approach to identifying and mitigating this issue.
Is the observed cytotoxicity on-target or off-target?
It is crucial to determine whether the observed cell death is a result of CDK9 degradation (on-target) or unintended interactions with other cellular proteins (off-target).
Logical Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity in experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when observing high cytotoxicity?
A1: The first step is to confirm the basics of your experimental setup.
-
Optimize Concentration: High concentrations of PROTACs can lead to the "hook effect," where the formation of the productive ternary complex (CDK9-PROTAC-E3 ligase) is inhibited, and off-target toxicity may increase. Perform a dose-response experiment to identify the lowest concentration of this compound that effectively degrades CDK9 without causing excessive cell death.
-
Shorten Incubation Time: Extended exposure to the degrader can lead to cumulative toxicity. Conduct a time-course experiment to determine the earliest time point at which significant CDK9 degradation occurs. Studies with other CDK9 degraders show that degradation can be observed as early as 2 hours[5].
-
Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) to assess baseline cell health. If available, an inactive epimer of the PROTAC that does not bind to the E3 ligase can help differentiate between degradation-dependent and independent effects.
Q2: How can I distinguish between on-target and off-target cytotoxicity?
A2: Several experiments can help elucidate the source of cytotoxicity:
-
Western Blot Analysis: Confirm that the observed cytotoxicity correlates with the degradation of CDK9. A lack of correlation might suggest off-target effects.
-
Apoptosis Assays: Since CDK9 degradation is expected to induce apoptosis in cancer cells, quantifying apoptosis can confirm on-target effects. Assays like the Caspase-Glo® 3/7 or 9 assay can measure the activity of key apoptotic enzymes[5][6][7].
-
Cell Cycle Analysis: Degradation of CDK9 can lead to cell cycle arrest. Analyzing the cell cycle profile of treated cells can provide insights into the on-target effects of the degrader.
-
Kinase Profiling: A broad kinase screening panel can help identify potential off-target kinases that this compound might be affecting.
Q3: What quantitative data should I be generating to assess cytotoxicity?
A3: To systematically evaluate and troubleshoot cytotoxicity, it is essential to generate robust quantitative data.
| Parameter | Description | Recommended Assay |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%. | Cell Viability Assays (e.g., CellTiter-Glo®, MTT) |
| DC50 (Half-maximal Degradation Concentration) | The concentration of the degrader that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, or other protein quantification methods. |
| CC50 (Half-maximal Cytotoxic Concentration) | The concentration of the degrader that causes the death of 50% of cells. | Cell Viability Assays (e.g., CellTiter-Glo®, MTT) |
| Apoptosis Induction | Quantification of programmed cell death. | Caspase-Glo® Assays, Annexin V staining |
Note: Specific CC50 values for this compound are not yet publicly available and will need to be determined empirically for your specific cell line.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
96-well opaque-walled plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A common starting range is from 0.001 µM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Treat the cells with the diluted compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cell line of interest
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol. A typical incubation time for apoptosis assays is shorter (e.g., 6, 12, or 24 hours).
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well[5].
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical experimental workflow for assessing the cytotoxicity and apoptotic effects of this compound.
Additional Considerations
-
Compound Stability: Assess the stability of this compound in your cell culture medium under experimental conditions, as degradation of the compound could lead to inconsistent results or the formation of cytotoxic byproducts.
-
Selectivity: While some CDK9 degraders have shown high selectivity, it is always advisable to profile for off-target effects, especially against other CDK family members[8].
-
In Vivo Studies: For preclinical in vivo studies, it is important to conduct thorough toxicology assessments to understand the potential for on-target, off-tumor toxicity. Some studies on other CDK9 degraders have shown in vivo efficacy without overt signs of toxicity at therapeutic doses[8].
By systematically applying these troubleshooting strategies and experimental protocols, researchers can better understand and mitigate the cytotoxic effects of this compound, leading to more reliable and interpretable experimental outcomes.
References
- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
how to confirm proteasomal degradation with PROTAC CDK9 degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC CDK9 degrader-8. The information is designed to help users confirm proteasomal degradation of CDK9 and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation. It is a heterobifunctional molecule with one end binding to CDK9 and the other end recruiting an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of CDK9, marking it for degradation by the cell's proteasome.[1][2] This targeted degradation strategy offers a powerful alternative to traditional inhibition.[3]
Q2: How do I confirm that CDK9 degradation by degrader-8 is proteasome-dependent?
To confirm that the observed degradation of CDK9 is mediated by the proteasome, you can perform a proteasome inhibitor rescue experiment. Pre-treating your cells with a proteasome inhibitor, such as MG132 or carfilzomib, before adding this compound should prevent the degradation of CDK9.[4] If the degradation is indeed proteasome-dependent, you will observe a "rescue" or restoration of CDK9 protein levels in the presence of the proteasome inhibitor.[4]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein decreases.[5] This occurs because the PROTAC molecules saturate both the target protein (CDK9) and the E3 ligase separately, preventing the formation of the productive ternary complex (CDK9-PROTAC-E3 ligase) required for degradation.[6] To avoid this, it is crucial to perform a dose-response experiment with a wide range of degrader-8 concentrations to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[5]
Q4: How can I be sure that this compound is entering the cells and binding to its target?
Poor cell permeability can be a reason for a lack of activity with PROTACs, which are often large molecules.[5] To confirm target engagement within the cell, techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be utilized.[5] These assays can verify that this compound is binding to both CDK9 and the E3 ligase in a cellular context.
Troubleshooting Guides
Problem 1: I am not observing any degradation of CDK9 after treating my cells with this compound.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow:
Troubleshooting Flowchart for No Degradation
A logical workflow for troubleshooting the lack of CDK9 degradation.
-
Potential Cause: Poor cell permeability of the PROTAC.
-
Solution: While you cannot change the molecule itself, ensure your experimental conditions are optimal. Use appropriate solvents and ensure complete dissolution. For future studies, medicinal chemistry efforts could improve physicochemical properties.[5]
-
-
Potential Cause: Inefficient formation of the ternary complex (CDK9-degrader-8-E3 ligase).
-
Solution: The linker length and composition are critical for the stability of the ternary complex.[6] If possible, testing analogs of degrader-8 with different linkers could be beneficial.
-
-
Potential Cause: The chosen E3 ligase is not expressed or is inactive in your cell line.
-
Solution: Confirm the expression of the E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blotting or qPCR.[6]
-
-
Potential Cause: The geometry of the ternary complex is not productive for ubiquitination.
-
Solution: An in-vitro ubiquitination assay can determine if CDK9 is being ubiquitinated in the presence of the PROTAC.[5] A lack of ubiquitination despite complex formation points to a geometrical issue.
-
Problem 2: CDK9 degradation is incomplete or plateaus at a high level.
-
Potential Cause: High rate of new CDK9 protein synthesis.
-
Solution: The cell might be synthesizing new CDK9 protein, counteracting the degradation. A cycloheximide (B1669411) chase assay can be performed to block new protein synthesis and solely observe the degradation rate of the existing CDK9 pool.[7]
-
-
Potential Cause: The "hook effect" at high concentrations.
-
Solution: As mentioned in the FAQs, perform a detailed dose-response curve to ensure you are using an optimal concentration of degrader-8.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for PROTAC CDK9 degraders based on available literature. Note that specific values for "degrader-8" may vary and should be determined empirically.
| Parameter | Description | Typical Values for CDK9 PROTACs | Reference |
| IC₅₀ | The half-maximal inhibitory concentration of the warhead for CDK9 kinase activity. | 0.01 µM - 45 nM | [8][9] |
| DC₅₀ | The half-maximal degradation concentration; the concentration of the PROTAC required to degrade 50% of the target protein. | 0.89 nM - 0.14 µM | [10][11] |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | >90% | [12] |
Key Experimental Protocols
1. Western Blotting to Measure CDK9 Degradation
This is the most common method to assess the reduction in CDK9 protein levels.
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a range of concentrations of this compound for a specified time (e.g., 2, 4, 8, 12, 24 hours).[12] Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for CDK9 overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.[7]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7] Visualize the bands using an ECL substrate and an imaging system.[13]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities.[14] Normalize the CDK9 band intensity to the loading control.
2. Proteasome Inhibitor Rescue Experiment
This experiment confirms that the degradation is proteasome-mediated.
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[4]
-
PROTAC Addition: Add this compound at a concentration that causes significant degradation and co-incubate for the desired time.
-
Control Groups:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Proteasome inhibitor alone
-
-
Analysis: Perform Western blotting for CDK9 as described above. A rescue of CDK9 levels in the co-treated sample compared to the PROTAC-only sample indicates proteasome-dependent degradation.[12]
3. Cycloheximide (CHX) Chase Assay
This assay measures the half-life of the CDK9 protein in the presence of the degrader by blocking new protein synthesis.[15]
-
Cell Treatment: Treat cells with either vehicle or this compound for a short period (e.g., 1-2 hours) to allow for ternary complex formation.
-
CHX Addition: Add cycloheximide (CHX), a protein synthesis inhibitor (e.g., 50-100 µg/mL), to all wells.[16] This is time point zero (t=0).
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).[16]
-
Analysis: Perform Western blotting for CDK9. The rate of disappearance of the CDK9 band in the PROTAC-treated samples compared to the vehicle-treated samples will reveal the accelerated degradation rate.[17]
Visualizations
PROTAC Mechanism of Action
The mechanism of action for PROTAC-mediated protein degradation.
CDK9 Signaling Pathway
Simplified CDK9 signaling pathway and the point of intervention for this compound.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cycloheximide chase - Wikipedia [en.wikipedia.org]
inconsistent results with PROTAC CDK9 degrader-8 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with PROTAC CDK9 degrader-8 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera designed to selectively target cyclin-dependent kinase 9 (CDK9) for degradation. It is a heterobifunctional molecule consisting of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). By bringing CDK9 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. This leads to a reduction in the total cellular levels of CDK9 protein.
Q2: What are the most common causes of inconsistent degradation results with this compound?
A2: Inconsistent results can stem from several factors, including:
-
Compound Solubility and Stability: PROTACs are often large molecules with limited solubility and stability in aqueous solutions.[1]
-
Cellular Factors: Cell health, passage number, and confluency can significantly impact the ubiquitin-proteasome system and, consequently, PROTAC efficacy.
-
Experimental Conditions: Variations in treatment time, concentration, and cell lysis procedures can lead to variability.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.[1]
Q3: How can I differentiate between a lack of CDK9 degradation and a downstream signaling effect?
A3: To confirm that your observations are due to a lack of CDK9 degradation, it is crucial to directly measure CDK9 protein levels using Western blotting. A lack of change in CDK9 levels after treatment indicates an issue with the PROTAC's primary function. If CDK9 is degraded, but the expected downstream effect is not observed, further investigation into the signaling pathway is warranted.
Q4: My this compound shows good degradation at low concentrations but loses activity at higher concentrations. What is happening?
A4: This phenomenon is known as the "hook effect."[1] It occurs when excess PROTAC molecules saturate both the target protein (CDK9) and the E3 ligase, preventing the formation of the productive ternary complex (CDK9-PROTAC-E3 ligase) required for degradation. To mitigate this, perform a wide dose-response experiment to identify the optimal concentration range for degradation.[1]
Troubleshooting Guides
Problem 1: Inconsistent or No CDK9 Degradation
Description: Western blot analysis shows highly variable or no reduction in CDK9 protein levels after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Compound Solubility | Visually inspect the media for precipitation after adding the PROTAC. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is not toxic to the cells. Consider the impact of linker composition on solubility.[1] |
| Compound Instability | Assess the stability of this compound in your cell culture media over the course of the experiment. |
| Suboptimal Cell Conditions | Standardize cell culture conditions. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inefficient Ternary Complex Formation | The linker length and composition are critical for the formation of a stable and productive ternary complex.[2] If possible, test analogs of the PROTAC with different linkers. |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line using Western blot or qPCR.[2] |
| Proteasome Inhibition | Ensure that other compounds in your experimental setup are not inhibiting the proteasome. Include a positive control for proteasome activity, such as MG132 treatment, to confirm the proteasome is functional.[3] |
Problem 2: Off-Target Effects Observed
Description: In addition to CDK9 degradation, you observe changes in the levels of other proteins, or unexpected cellular toxicity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Warhead or E3 Ligase Ligand Promiscuity | The ligand binding to CDK9 or the E3 ligase may have affinity for other proteins. Pomalidomide-based PROTACs, for example, can sometimes degrade zinc-finger proteins.[4] |
| Downstream Signaling Effects | Degradation of CDK9, a key transcriptional regulator, will inevitably lead to changes in the expression of downstream genes and proteins.[5] |
| High PROTAC Concentration | High concentrations can exacerbate off-target effects and may induce the "hook effect".[6] Perform a careful dose-response analysis to find the optimal concentration that maximizes CDK9 degradation while minimizing off-target effects. |
| Cellular Stress Response | The degradation of a critical protein like CDK9 can induce cellular stress, leading to pleiotropic effects. |
Experimental Protocols
Western Blotting for CDK9 Degradation
Objective: To quantify the levels of CDK9 protein in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of CDK9 remaining relative to the vehicle control.[1]
Target Ubiquitination Assay
Objective: To confirm that this compound induces the ubiquitination of CDK9.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that induces robust degradation. Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.[1]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates with a non-denaturing buffer and immunoprecipitate CDK9 using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated CDK9, which will appear as a high-molecular-weight smear or ladder.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of CDK9 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent CDK9 degradation.
Caption: Simplified CDK9 signaling pathway and PROTAC intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making de-grade | Koch Institute [ki.mit.edu]
addressing poor in vivo bioavailability of PROTAC CDK9 degrader-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vivo bioavailability of PROTAC CDK9 degrader-8. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing very low exposure of this compound in our mouse efficacy studies. What are the common causes for poor in vivo bioavailability of PROTACs?
Poor in vivo bioavailability of PROTACs is a common challenge due to their unique structural and physicochemical properties.[1][2][3][4] Key contributing factors often include:
-
Poor Aqueous Solubility: PROTACs are often large, complex molecules with low water solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[2][4]
-
Low Permeability: The high molecular weight and large polar surface area of many PROTACs hinder their ability to cross cellular membranes, including the intestinal epithelium.[2]
-
Metabolic Instability: PROTACs can be susceptible to first-pass metabolism in the gut wall and liver, leading to rapid clearance before they can reach systemic circulation.[1][3]
-
Formulation Challenges: The choice of vehicle for administration is critical. An inappropriate formulation can lead to precipitation of the compound upon administration, further limiting absorption.[5]
Q2: What initial steps can we take to troubleshoot the poor bioavailability of this compound?
A systematic approach is recommended to identify the root cause of poor bioavailability.[6] Consider the following initial steps:
-
Confirm Physicochemical Properties: Re-evaluate the solubility and lipophilicity of your current batch of this compound. Inconsistencies in synthesis can lead to batch-to-batch variability.
-
Assess In Vitro Permeability: If not already done, perform an in vitro permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell assay, to understand the intrinsic permeability of the molecule.[6]
-
Evaluate Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the susceptibility of the PROTAC to metabolic degradation.[1]
-
Analyze Formulation Performance: Visually inspect the formulation for any signs of precipitation. Consider simple formulation adjustments as a first step.
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?
Formulation optimization is a key strategy for enhancing the bioavailability of poorly soluble compounds.[2][5][7] Several approaches can be considered:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.[2][7] ASDs can be prepared by methods like spray-drying or hot-melt extrusion.[2]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5]
-
Nanonization: Reducing the particle size of the PROTAC to the nanoscale can increase the surface area for dissolution, thereby improving the rate and extent of absorption.[5]
-
Co-solvents and Surfactants: For preclinical studies, using a combination of co-solvents (e.g., PEG400, DMSO) and surfactants (e.g., Kolliphor® EL, Tween® 80) can help maintain the PROTAC in solution. However, care must be taken to ensure the tolerability of the vehicle in the animal model.
Q4: Can chemical modifications to the this compound molecule itself improve bioavailability?
Yes, medicinal chemistry strategies can be employed, although they require more extensive redevelopment:
-
Linker Optimization: The linker connecting the CDK9 binder and the E3 ligase ligand plays a crucial role in the overall properties of the PROTAC. Modifying the linker's length, rigidity, and composition can impact solubility, permeability, and metabolic stability.[1][3][8]
-
Prodrug Approach: A prodrug strategy involves masking a functional group of the PROTAC with a promoiety that is cleaved in vivo to release the active molecule. This can be used to improve solubility or permeability.[1][3]
-
Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its polar surface area and improve cell permeability.[3]
Troubleshooting Guides
Problem: Low Exposure After Oral Dosing
This guide provides a systematic workflow to diagnose and address low systemic exposure of this compound following oral administration.
Illustrative Data Table 1: Impact of Formulation on Pharmacokinetic Parameters of a PROTAC
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 10 | 50 | 2 | 200 | < 1 |
| Solution in 10% DMSO / 40% PEG400 / 50% Saline | 10 | 250 | 1 | 900 | 5 |
| Amorphous Solid Dispersion (ASD) in HPMCAS | 10 | 800 | 1 | 4500 | 25 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 10 | 1200 | 0.5 | 6000 | 33 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate potential trends.
Experimental Workflow for Troubleshooting Poor Oral Bioavailability
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to PROTAC CDK9 Degrader-8 and Other CDK9 Inhibitors
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target due to its central role in transcriptional regulation. Dysregulation of CDK9 activity is a hallmark of various cancers, making it a focal point for the development of novel therapeutics. This guide provides an objective comparison of a novel Proteolysis Targeting Chimera (PROTAC), PROTAC CDK9 degrader-8 , with two established small molecule inhibitors, Flavopiridol (B1662207) and Dinaciclib (B612106) . The comparison is based on their mechanisms of action, preclinical efficacy, and the experimental data supporting their activity.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and traditional inhibitors like Flavopiridol and Dinaciclib lies in their mechanism of action.
This compound operates through targeted protein degradation. It is a heterobifunctional molecule that consists of a ligand that binds to CDK9 (the warhead, AT7519), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation tags CDK9 for ubiquitination and subsequent degradation by the proteasome, leading to the elimination of the entire protein.
Flavopiridol and Dinaciclib , on the other hand, are ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of CDK9 and other CDKs, preventing the phosphorylation of their substrates. This inhibition blocks the catalytic function of the kinase without causing its degradation. Flavopiridol is a pan-CDK inhibitor, while Dinaciclib also inhibits multiple CDKs.
Quantitative Performance Comparison
Direct head-to-head comparative studies of this compound against Flavopiridol and Dinaciclib are limited. The following tables summarize available data from different studies, primarily in acute myeloid leukemia (AML) cell lines such as MV4-11 and MOLM-13, where CDK9 is a known therapeutic target. It is crucial to note that these values are not from direct comparative experiments and should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency
| Compound | Target(s) | Cell Line | Potency (IC50/DC50) | Reference |
| This compound (Compound 21) | CDK9 (Degradation) | MV4-11 | IC50: 10 nM | [1] |
| Flavopiridol | Pan-CDK inhibitor | Various | IC50: ~30-100 nM | [2] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 inhibitor | Various | IC50: ~1-4 nM (enzymatic) | [3] |
Table 2: Effects on Downstream Signaling and Cellular Fate
| Compound | Effect on p-RNAPII Ser2 | Effect on c-Myc | Effect on MCL-1 | Apoptosis Induction | Cell Cycle Arrest | Reference(s) |
| This compound (as AT7519-based degrader) | Inhibition | Downregulation | Downregulation | Yes | G2/M arrest | [4][5] |
| Flavopiridol | Inhibition | Downregulation | Downregulation | Yes | G1/S and G2/M arrest | [6][7][8][9] |
| Dinaciclib | Inhibition | Downregulation (variable) | Downregulation | Yes | G2/M arrest | [3][10][11][12] |
Signaling Pathways and Experimental Workflows
The efficacy of these compounds is assessed through a series of experiments that probe their impact on the CDK9 signaling pathway and cellular outcomes.
A typical experimental workflow to compare these compounds involves a multi-pronged approach, starting from biochemical assays to cellular and in vivo studies.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited.
Western Blotting for CDK9 Degradation and Downstream Signaling
Objective: To determine the extent of CDK9 degradation by this compound and to assess the impact of all three compounds on the phosphorylation of RNAPII and the expression of c-Myc and MCL-1.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MV4-11, MOLM-13) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, Flavopiridol, or Dinaciclib for specified time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against CDK9, phospho-RNAPII (Ser2), c-Myc, MCL-1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control. For this compound, calculate the DC50 (concentration at which 50% of the protein is degraded).
Cell Viability Assay
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of each compound for 72 hours.
-
Viability Assessment: Add MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compounds.
Methodology:
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a novel and potent approach to targeting CDK9 by inducing its degradation. This mechanism offers potential advantages over traditional kinase inhibitors like Flavopiridol and Dinaciclib, including the potential for a more sustained and profound downstream effect. While direct comparative data is still emerging, the available information suggests that all three compounds effectively target the CDK9 pathway, leading to the downregulation of key oncogenic proteins and the induction of apoptosis in cancer cells. The choice between a degrader and an inhibitor will depend on various factors, including the specific cancer type, the potential for resistance, and the desired therapeutic window. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these different therapeutic modalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Potential of the Cyclin-Dependent Kinase Inhibitor Flavopiridol on c-Myc Overexpressing Esophageal Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of the Cyclin-Dependent Kinase Inhibitor Flavopiridol on c-Myc Overexpressing Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maritoclax and dinaciclib inhibit MCL-1 activity and induce apoptosis in both a MCL-1-dependent and -independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: PROTAC CDK9 Degrader-8 vs. Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical therapeutic target. Its role in regulating transcriptional elongation of anti-apoptotic proteins, such as MCL-1, and oncogenes like MYC, makes it a linchpin in cancer cell survival. This guide provides a comprehensive comparison of two distinct modalities targeting CDK9: the PROTAC (Proteolysis Targeting Chimera) CDK9 degrader-8 and the well-established small molecule inhibitor, Flavopiridol.
While Flavopiridol acts as a pan-CDK inhibitor, PROTAC CDK9 degrader-8 represents a newer, more targeted approach aimed at inducing the selective degradation of the CDK9 protein. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles, efficacies, and potential therapeutic windows.
Executive Summary
This guide delves into the mechanisms of action, biochemical and cellular activities, and available in vivo data for both this compound and Flavopiridol. A key distinction lies in their selectivity. Flavopiridol, a first-generation CDK inhibitor, demonstrates broad activity against multiple CDKs, which contributes to its potent anti-cancer effects but also to off-target toxicities. In contrast, PROTACs like CDK9 degrader-8 are designed for high selectivity, aiming to eliminate the target protein entirely, which can lead to a more profound and sustained downstream effect with a potentially improved safety profile.
Note: Specific quantitative degradation data (DC50, Dmax) and a full selectivity profile for this compound are not publicly available at the time of this publication. Therefore, for illustrative purposes, this guide will utilize data from other published selective CDK9 PROTACs as representative examples of this class of molecules.
Mechanism of Action
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule. It consists of a ligand that binds to CDK9, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This tripartite complex formation brings the E3 ligase in close proximity to CDK9, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome. This catalytic process results in the elimination of the CDK9 protein from the cell.
Flavopiridol: Pan-CDK Inhibition
Flavopiridol is a synthetic flavonoid that functions as a competitive inhibitor at the ATP-binding site of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2] By blocking the kinase activity of CDK9, Flavopiridol prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcriptional elongation. This leads to a global shutdown of transcription, particularly affecting genes with short-lived mRNAs, such as those encoding anti-apoptotic proteins and oncogenes.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Flavopiridol. Direct comparison should be approached with caution as the data are from different studies and experimental conditions.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Flavopiridol |
| Target | CDK9 | Pan-CDK (CDK1, 2, 4, 6, 7, 9) |
| Mechanism | Protein Degradation | Kinase Inhibition |
| IC50 (CDK9) | 10 nM[3] | 3-40 nM[1][2] |
| DC50 (CDK9) | Data not available | Not Applicable |
| Dmax (CDK9) | Data not available | Not Applicable |
| Cell Viability IC50 | Data not available | ~50-300 nM in various cancer cell lines[1] |
Note: The IC50 for this compound is for its inhibitory activity, not its degradation potency (DC50).
Table 2: Kinase Selectivity Profile of Flavopiridol
| Kinase Target | IC50 (nM) |
| CDK1 | ~100[1] |
| CDK2 | ~100[1] |
| CDK4 | ~100[1] |
| CDK6 | ~100[1] |
| CDK7 | ~600[1] |
| CDK9 | ~3-40[1][2] |
A detailed kinase selectivity panel for this compound is not publicly available, but PROTACs are generally designed for higher target selectivity.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic)
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK9.
-
Reaction Setup: A reaction mixture is prepared containing recombinant CDK9/Cyclin T1 enzyme, a peptide substrate (e.g., a fragment of the RNAPII CTD), and ATP in a kinase buffer.
-
Compound Incubation: Serial dilutions of the test compound (this compound or Flavopiridol) are added to the reaction mixture and incubated.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence polarization, or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blot for CDK9 Degradation (for PROTACs)
This method is used to quantify the reduction in cellular CDK9 protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment: Cancer cells (e.g., MV4-11, MOLM-13) are seeded and treated with a range of concentrations of the PROTAC for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CDK9. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The band intensities for CDK9 are normalized to the loading control. The percentage of remaining CDK9 protein is plotted against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of the compounds on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or Flavopiridol for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of cell viability relative to a vehicle-treated control is calculated for each concentration. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Experimental Workflow Diagram
Conclusion
This compound and Flavopiridol represent two distinct strategies for targeting CDK9 in cancer. Flavopiridol, as a pan-CDK inhibitor, has demonstrated potent anti-cancer activity, but its lack of selectivity can lead to off-target effects and a narrow therapeutic window. The PROTAC approach, exemplified by CDK9 degrader-8, offers the potential for higher selectivity and a more profound and sustained therapeutic effect through the complete removal of the CDK9 protein. This targeted degradation may overcome some of the limitations associated with small molecule inhibitors, such as the need for continuous target engagement and potential for resistance mechanisms.
The choice between these two modalities will depend on the specific therapeutic context and desired pharmacological profile. Further head-to-head studies with publicly available, comprehensive data for this compound are necessary to fully elucidate its therapeutic potential in comparison to established inhibitors like Flavopiridol.
References: [3] MedChemExpress. This compound. HY-149870. [4] Selleck Chemicals. Flavopiridol (Alvocidib). S1230. [1] Senderowicz, A. M. (2001). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Investigational new drugs, 19(1), 1-11. [5] Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of clinical oncology, 24(11), 1770-1783. [2] Chao, S. H., & Price, D. H. (2001). Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo. Journal of Biological Chemistry, 276(34), 31793-31799.
References
- 1. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 2.7. Xenograft mouse model [bio-protocol.org]
Comparative Analysis of Apoptosis Induction by PROTAC CDK9 Degrader-8 and Other Selective CDK9 Degraders
A comprehensive guide for researchers and drug development professionals on the validation of apoptosis induced by PROTAC CDK9 degrader-8, with a comparative assessment against other leading CDK9-targeting PROTACs. This guide provides supporting experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in transcriptional regulation of pro-survival proteins. The development of Proteolysis Targeting Chimeras (PROTACs) against CDK9 offers a novel and potent therapeutic strategy by inducing its degradation. This guide focuses on the validation of apoptosis induced by this compound (also known as compound 21) and provides a comparative analysis with other well-characterized CDK9 degraders.
Quantitative Analysis of Apoptosis Induction
The following table summarizes the pro-apoptotic activity of various CDK9 degraders based on available experimental data. The data highlights the potency and efficacy of these molecules in inducing programmed cell death in cancer cell lines.
| Degrader | Cell Line(s) | Key Apoptotic Readouts | Observations | Reference(s) |
| This compound (Compound 21) | Data not publicly available in full | IC50: 0.01 µM | Potent CDK9 degrader. Specific data on apoptosis induction requires access to the primary publication. | [1] |
| dCDK9-202 | TC-71 (Ewing sarcoma) | Elevated cleaved caspase-3 and cleaved PARP | Induces apoptosis in a dose-dependent manner, corresponding with CDK9 degradation. | |
| THAL-SNS-032 | BT474 (Breast cancer) | Increased Annexin V staining | Significantly increases apoptosis in breast cancer cells. | [2] |
| TB003 & TB008 | NCI-H358 (NSCLC), MIA-PaCa-2 (Pancreatic) | Cell viability assays | Both compounds demonstrate potent anti-proliferative and cell-killing efficacy. | [3][4] |
| B03 | MV4-11 (AML) | Increased level of apoptosis | More effective at inducing apoptosis than the parent CDK9 inhibitor. | [5] |
| 11c | MCF-7 (Breast cancer) | Induces apoptosis | Selectively degrades CDK9 and induces apoptosis in a dose-dependent manner. | [6] |
| C3 | SCLC cell lines | Induces apoptosis at low nanomolar concentrations | Effectively induces apoptosis in small-cell lung cancer models. | [[“]][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of CDK9 degrader-induced apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is a standard method for quantifying the percentage of cells undergoing apoptosis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the CDK9 degrader at various concentrations for the desired time period. Include an untreated control and a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Data is analyzed to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10]
-
Western Blot Analysis of Apoptotic Markers
This protocol is used to detect the cleavage of key apoptotic proteins, such as PARP and caspases.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat cells with the CDK9 degrader as described above.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Mandatory Visualizations
CDK9-Mediated Apoptosis Signaling Pathway
The degradation of CDK9 by PROTACs leads to the downregulation of key anti-apoptotic proteins, such as Mcl-1 and c-Myc, thereby promoting apoptosis.[13][14][15]
Caption: PROTAC-mediated degradation of CDK9 inhibits the transcription of anti-apoptotic proteins, leading to apoptosis.
Experimental Workflow for Apoptosis Validation
A generalized workflow for validating apoptosis induced by a CDK9 degrader.
Caption: A typical experimental workflow for the validation of PROTAC-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. consensus.app [consensus.app]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 15. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: PROTAC CDK9 Degrader-8 vs. SNS-032-Based PROTACs in the Quest for Potent and Selective CDK9 Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent classes of CDK9-targeting PROTACs: PROTAC CDK9 degrader-8 and those based on the SNS-032 inhibitor. This analysis, supported by experimental data, delves into their performance, methodologies, and underlying mechanisms to inform strategic decisions in the development of novel cancer therapeutics.
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical target in oncology due to its central role in transcriptional regulation. The development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of CDK9 offers a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound and a series of PROTACs derived from the well-established CDK inhibitor, SNS-032.
Performance Deep Dive: A Quantitative Comparison
The efficacy of a PROTAC is determined by its ability to induce potent, efficient, and selective degradation of the target protein, ultimately translating to cellular anti-proliferative effects. The following tables summarize the key performance metrics for this compound and prominent SNS-032-based PROTACs, including the widely studied THAL-SNS-032 and the more recently developed, highly potent dCDK9-202.
Table 1: In Vitro Degradation Performance of CDK9 PROTACs
| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Citation(s) |
| This compound | Unknown | Unknown | Not Specified | Not Specified | Not Specified | Not Specified | |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | MOLT-4 | Not Determined | Complete Degradation at 250 nM | 4 | [1] |
| TC-71 | 47.4 | >90% | 6 | [2] | |||
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | TC-71 | 3.5 | >99 | 6 | [2] |
| U87 | <10 | >90% | 6 | [2] | |||
| SKUT1 | <10 | >90% | 6 | [2] | |||
| RH5 | <10 | >90% | 6 | [2] |
Table 2: In Vitro Anti-proliferative Activity of CDK9 PROTACs
| Compound | Cell Line | IC50 (nM) | Treatment Time (h) | Citation(s) |
| This compound | Not Specified | 10 | Not Specified | [3] |
| THAL-SNS-032 | MOLT-4 | 50 | 72 | [4] |
| TC-71 | 21.6 | Not Specified | [5] | |
| dCDK9-202 | TC-71 | 8.5 | Not Specified | [2] |
| T778 | 40.9 | Not Specified | [6] | |
| A-375 | 83.3 | Not Specified | [6] | |
| MES-SA | 85.3 | Not Specified | [6] | |
| MDA-MB-231 | 79.6 | Not Specified | [6] | |
| A-673 | 75.4 | Not Specified | [6] | |
| NCI-H226 | 57.0 | Not Specified | [6] | |
| NALM6 | 23.4 | Not Specified | [6] | |
| SJSA-1 | 174.2 | Not Specified | [6] | |
| U87 | 33.9 | Not Specified | [6] | |
| SKUT1 | 106.3 | Not Specified | [6] | |
| RH5 | 2.4 | Not Specified | [6] | |
| REH | 6.6 | Not Specified | [6] |
Table 3: Selectivity Profile of SNS-032-Based PROTACs
| Compound | CDK9 Degradation | Other CDKs Degraded | Off-target CRBN Neosubstrates (IKZF1/3) | Citation(s) |
| THAL-SNS-032 | Selective | Partial degradation of CDK10 with prolonged exposure. No degradation of other SNS-032-targeted kinases. | Not specified | [7] |
| dCDK9-202 | Highly Selective (within 8h) | Downregulation of CDK4/5/6/8/11 observed after 12h, suggesting a secondary effect. | No acute depletion. Downregulation of IKZF3 after 12h. | [2] |
Table 4: In Vivo Performance of SNS-032-Based PROTACs
| Compound | Animal Model | Dosing | Efficacy | Citation(s) |
| dCDK9-202 | TC-71 Xenograft (Mice) | 10 mg/kg (single IV injection) | Effective reduction of intratumoral CDK9 protein levels. | [2] |
| TC-71 Xenograft (Mice) | Not specified | Potently inhibited tumor growth without observed toxicity; greater activity than SNS-032 and THAL-SNS-032. | [2] |
Visualizing the Science: Pathways and Protocols
To better understand the mechanisms and experimental approaches discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows.
Caption: Mechanism of Action for a CDK9 PROTAC.
References
- 1. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe dCDK9-202 | Chemical Probes Portal [chemicalprobes.org]
- 7. Probe THAL-SNS-032 | Chemical Probes Portal [chemicalprobes.org]
PROTAC CDK9 Degrader-8 Outperforms Inhibitors in MYC Downregulation, Offering a More Potent Anti-Cancer Strategy
For researchers, scientists, and drug development professionals, a new frontier in cancer therapy is emerging with the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). This comparison guide provides an in-depth analysis of PROTAC CDK9 degrader-8, validating its downstream effects on the potent oncogene MYC and comparing its performance against traditional CDK9 inhibitors.
The targeted degradation of CDK9, a critical regulator of transcription, has proven to be a more effective strategy for disrupting the MYC transcriptional network than mere inhibition.[1][2][3][4] Unlike small molecule inhibitors that only block the kinase activity of CDK9, PROTAC (Proteolysis Targeting Chimera) degraders like CDK9 degrader-8 completely eliminate the protein, thereby abrogating both its enzymatic and scaffolding functions.[1][2][3][4] This dual action prevents the compensatory feedback mechanisms that can dampen the therapeutic effect of inhibitors.[1][2][3][5][6]
Superior Efficacy of Degradation over Inhibition
Experimental evidence consistently demonstrates that the degradation of CDK9 leads to a more rapid and sustained downregulation of MYC protein and mRNA transcripts compared to CDK9 inhibition.[1][2][3] This enhanced efficacy is attributed to the elimination of the entire protein, which prevents any residual non-catalytic activity and circumvents the paradoxical increase in MYC levels sometimes observed with prolonged inhibitor treatment.[6]
Key Advantages of this compound:
-
Complete Protein Elimination: Abrogates both catalytic and scaffolding functions of CDK9.[1][2][3][4]
-
Sustained MYC Downregulation: Leads to a more potent and durable disruption of the MYC transcriptional network.[1][2][3]
-
Overcomes Compensatory Mechanisms: Avoids the feedback loops that can limit the effectiveness of CDK9 inhibitors.[1][2][3][5][7]
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of this compound with a representative CDK9 inhibitor.
| Parameter | This compound | CDK9 Inhibitor (e.g., AZ5576) |
| Mechanism of Action | Induces proteasomal degradation of CDK9 | Competitively binds to the ATP-binding pocket of CDK9 |
| Effect on CDK9 Protein | Complete and sustained elimination | Reversible inhibition of kinase activity |
| IC50 (CDK9 Degradation) | 0.01 µM[8] | Not Applicable |
| Effect on MYC mRNA | Rapid and significant downregulation[1][2] | Downregulation, but can be attenuated by compensatory mechanisms[9] |
| Effect on MYC Protein | Profound and sustained reduction[1][2] | Reduction, but potential for rebound[6][9] |
| Cell Viability (in MYC-driven cancers) | Potent induction of apoptosis | Growth inhibition, but potential for resistance |
Note: Specific quantitative values for MYC downregulation and cell viability for this compound would be dependent on the specific cell line and experimental conditions and should be determined empirically.
Experimental Validation Protocols
To validate the downstream effects of this compound on MYC, the following key experiments are recommended:
Western Blotting for CDK9 Degradation and MYC Downregulation
Objective: To quantify the reduction in CDK9 and MYC protein levels following treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines with known MYC dependency (e.g., MOLM-13, MV4-11) and treat with a dose-range of this compound and a CDK9 inhibitor for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against CDK9, MYC, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA Levels
Objective: To measure the change in MYC gene expression.
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Western Blotting protocol.
-
RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in MYC mRNA expression using the ΔΔCt method.
Cell Viability Assay
Objective: To assess the cytotoxic effects on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a CDK9 inhibitor.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS assay.
-
Data Analysis: Plot the percentage of viable cells against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Pathways and Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The CDK9-MYC signaling pathway illustrating transcriptional regulation.
Caption: Mechanism of action for this compound.
Caption: Workflow for comparing CDK9 degraders and inhibitors.
References
- 1. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making de-grade | Koch Institute [ki.mit.edu]
- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different CDK9 PROTACs in vitro
An Objective Guide for Researchers in Oncology and Drug Discovery
The targeted degradation of Cyclin-Dependent Kinase 9 (CDK9) using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy in various cancers. CDK9, a key transcriptional regulator, is often dysregulated in malignancies, making it an attractive target for therapeutic intervention.[1][2][3] Unlike traditional small molecule inhibitors that block the kinase activity of a protein, PROTACs mediate the degradation of the entire protein, which can lead to a more profound and sustained downstream effect.[1] This guide provides a head-to-head comparison of different CDK9 PROTACs based on their in vitro performance, supported by published experimental data.
Mechanism of Action: Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules with three key components: a ligand that binds to the target protein (in this case, CDK9), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[1] This ternary complex formation brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination of the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome.[4]
Comparative In Vitro Efficacy of CDK9 PROTACs
The in vitro efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, typically quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Additionally, the anti-proliferative effects of these compounds are evaluated through cell viability assays, with the IC50 (concentration required to inhibit 50% of cell growth) being a key parameter.
The following table summarizes the in vitro performance of several recently developed CDK9 PROTACs in various cancer cell lines.
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| dCDK9-202 | SNS-032 analog | Thalidomide analog | TC-71 (Ewing's Sarcoma) | 3.5 | >99 | 8.5 | [5][6] |
| dCDK9-201 | SNS-032 analog | Thalidomide analog | TC-71 (Ewing's Sarcoma) | 2.0 | >95 | 9.6 | [5] |
| dCDK9-208 | SNS-032 analog | Thalidomide analog | TC-71 (Ewing's Sarcoma) | 1.5 | >93 | 4.7 | [5] |
| B03 | BAY-1143572 | Pomalidomide | MV4-11 (AML) | 7.62 | >90 (at 100 nM) | ~10 | [7] |
| THAL-SNS-032 | SNS-032 | Thalidomide | BT474 (Breast Cancer) | Not explicitly stated, but showed profound CDK9 reduction | Not explicitly stated | <100 | [8] |
| THAL-SNS-032 | SNS-032 | Thalidomide | TC-71 (Ewing's Sarcoma) | 47.4 | Not explicitly stated | 21.6 |
Note: Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured to a suitable density and then treated with a serial dilution of the CDK9 PROTAC for a defined period (e.g., 2, 4, 8, 24 hours).[1]
-
Cell Lysis: Following treatment, cells are harvested and lysed using an appropriate lysis buffer to extract total proteins.[1]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent steps.[1]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CDK9. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for protein loading.[1]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent substrate. The resulting signal is captured using an imaging system.[1]
-
Data Analysis: The band intensities for CDK9 are quantified and normalized to the corresponding loading control. The percentage of remaining CDK9 protein is plotted against the logarithm of the PROTAC concentration to calculate the DC50 and Dmax values.[1]
Cell Viability Assay (IC50 Determination)
This assay assesses the effect of the CDK9 PROTAC on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.[1]
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[1]
-
Viability Assessment: Cell viability is measured using various methods, such as:
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The in vitro data presented highlights the potent and selective nature of several recently developed CDK9 PROTACs. Compounds like dCDK9-202 and B03 demonstrate low nanomolar DC50 values, indicating highly efficient degradation of CDK9, which translates to potent anti-proliferative activity in cancer cell lines.[5][7] The choice of the target ligand, E3 ligase ligand, and the linker are all critical determinants of a PROTAC's degradation efficiency and selectivity. This comparative guide serves as a valuable resource for researchers in the field, providing a snapshot of the current landscape of CDK9 degraders and the methodologies to evaluate them. Further head-to-head studies under identical experimental conditions will be invaluable for a more direct comparison and for advancing the most promising candidates towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC CDK9 Degrader-8
PROTAC CDK9 degrader-8 is a potent and selective molecule designed for cancer research, capable of inducing the degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1] Due to its cytotoxic nature, all handling and disposal procedures must be conducted with the highest safety standards to protect researchers and the environment. This guide provides detailed operational and disposal plans for laboratory personnel.
I. Proper Disposal Procedures
As a potent cytotoxic compound, this compound and all materials that have come into contact with it must be treated as hazardous waste. Disposal should adhere to institutional and local government regulations for cytotoxic waste.
Step-by-Step Disposal Plan:
-
Segregation at Source : All waste contaminated with this compound must be segregated from regular laboratory trash. This includes:
-
Unused or expired neat compound.
-
Stock solutions and diluted solutions.
-
Contaminated personal protective equipment (PPE), such as gloves, gowns, and masks.
-
Labware, including vials, pipette tips, and culture plates.
-
Cleaning materials from spills.
-
-
Waste Containers :
-
Use rigid, leak-proof, and puncture-proof containers specifically designated for cytotoxic or chemotherapy waste.[2][3] These containers are often color-coded (e.g., yellow with a purple lid or red) and must be clearly labeled with the cytotoxic hazard symbol.[2][4]
-
Solid waste (gloves, vials) should be placed in double-layered, thick plastic bags (e.g., 2-4 mm thick polypropylene) inside the rigid container.[2]
-
Liquid waste should be collected in sealed, shatter-proof containers. Do not dispose of liquid waste down the drain.
-
-
Container Management :
-
Keep waste containers closed when not in use.
-
Do not overfill containers. Seal them when they are approximately three-quarters full to prevent spills and facilitate safe handling.
-
Store the sealed waste containers in a designated, secure, and isolated area with proper ventilation until collection.
-
-
Final Disposal :
-
Disposal must be handled by a licensed hazardous waste management service.
-
The primary method for disposing of cytotoxic waste is high-temperature incineration.[3]
-
Maintain detailed records of waste generation and disposal as required by your institution's Environmental Health and Safety (EHS) department.
-
II. Emergency Spill Procedures
In case of a spill, immediate action is required to minimize exposure.
-
Evacuate : Alert others and evacuate the immediate area.
-
Secure : Secure the area and prevent entry. If the substance is volatile, ensure adequate ventilation.
-
Protect : Wear appropriate PPE before cleaning up, including a lab coat or gown, double gloves (chemotherapy-rated), safety goggles, and a respiratory mask.
-
Contain : Absorb liquid spills with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean : Clean the area with a detergent solution, followed by a rinse with water, and then decontaminate with 70% isopropyl alcohol.[5]
-
Dispose : All cleaning materials must be disposed of as cytotoxic waste following the procedures outlined above.
Quantitative Data Presentation
The table below summarizes key quantitative data for this compound and related compounds for comparative purposes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potency (IC₅₀/DC₅₀) |
| This compound | 2994191-89-6 | C₄₄H₅₂Cl₂N₁₀O₇ | 903.85 | IC₅₀: 0.01 µM[1] |
| PROTAC CDK9 degrader-1 | 2118356-96-8 | C₃₃H₃₅N₅O₇ | 613.67 | Not specified |
| PROTAC CDK9 degrader-9 | Not specified | Not specified | Not specified | Not specified |
| dCDK9-202 | Not specified | Not specified | Not specified | DC₅₀: 1.1 nM (TC-71 cells)[6] |
| KI-CDK9d-32 | Not specified | Not specified | Not specified | DC₅₀: 0.89 nM[7] |
Experimental Protocols
Protocol: Western Blot Analysis of CDK9 Degradation
This protocol details the methodology to quantify the degradation of CDK9 protein in a cell line (e.g., HCT116, TC-71) following treatment with this compound.
Materials:
-
Cell line expressing CDK9 (e.g., TC-71)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-CDK9, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding : Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Cell Treatment : Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 8, 16 hours). Include a vehicle-only control (DMSO). For a mechanism validation control, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours before adding the degrader.[6]
-
Cell Lysis :
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody (anti-GAPDH).
-
-
Detection : Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensities using densitometry software. Normalize the CDK9 signal to the GAPDH signal. Calculate the percentage of CDK9 degradation relative to the vehicle control to determine the DC₅₀ value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PROTAC-mediated degradation of CDK9 disrupts the P-TEFb complex, inhibiting RNA Polymerase II phosphorylation and subsequent MYC gene transcription.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis to quantify PROTAC-induced protein degradation, from cell treatment to data analysis.
References
Essential Safety and Operational Guide for Handling PROTAC CDK9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of PROTAC CDK9 degrader-8. Given the potent and targeted nature of PROTAC molecules, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. The following procedural guidance is based on best practices for handling potent research compounds and should be supplemented by a thorough internal risk assessment before any work begins.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | Primary Engineering Control: Certified Chemical Fume Hood or Powder Containment Hood. Gloves: Double-gloving with nitrile gloves is recommended. Eye Protection: Chemical safety goggles. Body Protection: Laboratory coat. For larger quantities, consider a disposable gown. Respiratory Protection: A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization or if handling outside a ventilated enclosure. |
| Handling Solutions (Preparing Stocks, Cell Treatment) | Primary Engineering Control: Certified Chemical Fume Hood or Class II Biosafety Cabinet. Gloves: Nitrile gloves. Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard. Body Protection: Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical to minimize exposure and ensure the integrity of the compound.
-
Preparation and Engineering Controls :
-
Before handling, ensure that an appropriate engineering control, such as a chemical fume hood or biosafety cabinet, is certified and functioning correctly.
-
Prepare the work surface by lining it with absorbent, disposable bench paper to contain any potential spills.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling the Solid Compound :
-
All manipulations of the solid form of this compound should be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particles.
-
When weighing, use a tared weigh paper or a suitable container. Avoid creating dust.
-
-
Solution Preparation :
-
To prepare stock solutions, slowly add the solvent to the solid compound to avoid splashing.
-
If the compound is soluble in an organic solvent like DMSO, handle the solvent with appropriate chemical-resistant gloves and eye protection.
-
-
Storage :
-
Store the solid compound and stock solutions in clearly labeled, sealed containers.
-
Follow the supplier's recommendations for storage temperatures. Typically, stock solutions are stored at -20°C or -80°C to maintain stability.[1]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental release and ensure regulatory compliance.
-
Waste Classification : All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste :
-
Collect all contaminated solid waste, including gloves, pipette tips, weigh papers, and disposable bench paper, in a dedicated and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all unused solutions and contaminated solvents in a sealed and properly labeled hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Disposal Procedure :
-
Ensure all waste containers are securely sealed.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Workflow
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
